molecular formula C9H10N4 B1361733 (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 805179-91-3

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

カタログ番号: B1361733
CAS番号: 805179-91-3
分子量: 174.2 g/mol
InChIキー: MMMFKWILXVDBHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound with the CAS Number 805179-91-3 and a molecular weight of 174.21 g/mol. Its molecular formula is C9H10N4 . The compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile applications in scientific research . The 1,2,4-triazole ring can exhibit annular tautomerism, which can influence its molecular conformation and intermolecular interactions in solid-state studies . This aminomethyl-substituted triazole derivative serves as an important building block in organic synthesis. It can be used as a precursor for the development of more complex heterocyclic systems . For instance, compounds with similar structures have been utilized in the synthesis of peptides, acting as fluorinated Gly-Gly analogues for studies using 19F NMR spectroscopy . Furthermore, structurally related {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amine compounds have been investigated for significant antifungal activity, with molecular docking studies suggesting potential modes of action against fungal enzymes . Researchers value this compound for its potential to be further functionalized, making it a versatile intermediate for creating novel molecules for various research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle all chemicals with appropriate safety precautions.

特性

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFKWILXVDBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649889
Record name 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805179-91-3
Record name 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine that holds significant potential in medicinal chemistry and drug discovery. As a derivative of the versatile 1,2,4-triazole scaffold, its unique structural features—a phenyl ring imparting lipophilicity, a triazole core providing hydrogen bonding capabilities and metabolic stability, and a primary aminomethyl group offering a site for further functionalization and salt formation—make it an attractive building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. While experimental data for this specific molecule is limited, this guide synthesizes predicted values, data from structurally related analogues, and established experimental methodologies to offer a robust scientific profile.

Introduction: The Significance of the 1,2,4-Triazole Moiety in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its prevalence stems from a combination of favorable characteristics:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.

  • Hydrogen Bonding Capacity: The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

  • Dipole Moment: The inherent dipole moment of the triazole ring can contribute to favorable binding interactions and influence overall molecular polarity.

  • Synthetic Tractability: A variety of synthetic methods are available for the construction and functionalization of the 1,2,4-triazole core, allowing for the creation of diverse chemical libraries.

This compound combines these advantageous features with a phenyl group, which can engage in hydrophobic and π-stacking interactions, and a reactive aminomethyl group, providing a versatile handle for covalent modification and salt formation to modulate solubility and bioavailability.

Molecular Structure and Key Functional Groups

The structure of this compound is characterized by three key functional domains:

  • The Phenyl Group: A non-polar, aromatic ring that contributes to the molecule's lipophilicity and can participate in van der Waals and π-π stacking interactions within a receptor binding pocket.

  • The 1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms. This core is polar and capable of forming multiple hydrogen bonds. It also exhibits tautomerism, which can influence its electronic properties and binding interactions.

  • The Aminomethyl Group: A primary amine attached to the triazole ring via a methylene linker. This group is basic and will be protonated at physiological pH, rendering it a key site for ionic interactions and a handle for improving aqueous solubility through salt formation.

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. For this compound, there are multiple ionizable groups: the aminomethyl group (basic) and the triazole ring nitrogens (which can be both acidic and basic).

Predicted pKa Values:

Due to the lack of direct experimental data, we turn to computational predictions and data from analogous structures.

Ionizable GroupPredicted pKa (Basic)Predicted pKa (Acidic)Rationale and Comparative Analysis
Aminomethyl Group ~8.5 - 9.5-The primary amine is expected to be the most basic site. Its pKa is likely to be slightly lower than that of benzylamine (pKa ≈ 9.3) due to the electron-withdrawing nature of the adjacent triazole ring.[1][2]
Triazole Ring Nitrogens ~2.0 - 3.0~9.0 - 10.0The triazole ring itself is weakly basic and weakly acidic. The N4 nitrogen is generally the most basic, while the N1-H proton is acidic. The specific pKa values are influenced by the phenyl substituent.

Expertise & Experience Insight: The protonation of the aminomethyl group at physiological pH (7.4) is a critical feature. This positive charge can be exploited to form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein. Furthermore, the ability to form a hydrochloride or other salt is a standard strategy to enhance the aqueous solubility and dissolution rate of a drug candidate.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) to ensure solubility across the titration range.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and then back-titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to refine the pKa values from the titration data.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes and its potential for binding to hydrophobic pockets in proteins.

Predicted logP Value:

ParameterPredicted ValueRationale and Comparative Analysis
logP ~1.0 - 1.5The phenyl group significantly contributes to the lipophilicity. However, the polar triazole ring and the ionizable aminomethyl group counteract this effect. The logP of benzylamine is approximately 1.09.[1] The addition of the polar triazole ring would likely result in a slightly higher or comparable logP value for the neutral form of the target molecule.

Expertise & Experience Insight: A logP in this range is often considered favorable for oral drug candidates, as it represents a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. However, it is crucial to consider the distribution coefficient (logD) at physiological pH. Since the aminomethyl group will be protonated, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP of the neutral species.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.

Methodology:

  • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Phase Separation: The two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its bioavailability. Poor aqueous solubility is a major challenge in drug development.

Predicted Aqueous Solubility:

ParameterPredicted Value (at pH 7.4)Rationale and Comparative Analysis
Aqueous Solubility Moderately SolubleThe presence of the polar triazole ring and the protonated aminomethyl group at physiological pH is expected to confer moderate aqueous solubility. Benzylamine is miscible with water.[3][4] While the larger, more rigid triazole-phenyl scaffold will reduce solubility compared to benzylamine, the ionizable amine will still provide a significant driving force for dissolution in aqueous media. The solubility of 3-amino-1,2,4-triazole is 28 g/100 mL, indicating the high water-solubilizing effect of the triazole and amino groups.[5]

Expertise & Experience Insight: The pH-dependent solubility of this compound will be a key consideration. At lower pH values where the amine is fully protonated, the solubility is expected to be significantly higher. This is a common characteristic of basic drugs and can be leveraged in formulation design. The formation of a hydrochloride salt is a standard approach to ensure adequate solubility for oral and parenteral formulations.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Filtration/Centrifugation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV).

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. It is also an important parameter for various pharmaceutical processes, including manufacturing and formulation.

Estimated Melting Point:

ParameterEstimated ValueRationale and Comparative Analysis
Melting Point 170 - 190 °CThe melting point of the closely related 3-Phenyl-1H-1,2,4-triazol-5-amine is approximately 187 °C (460 K).[3][6] The introduction of a methylene linker between the triazole and the amine is not expected to drastically alter the crystal lattice energy, so a similar melting point is a reasonable estimation. The ability to form strong intermolecular hydrogen bonds via the triazole and amino groups, as well as potential π-stacking of the phenyl rings, will contribute to a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and straightforward method for determining the melting point of a solid compound.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Heating: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly near the expected melting point.

  • Observation: The temperature range over which the compound melts (from the first appearance of liquid to the complete liquefaction of the solid) is recorded as the melting point range.

Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_inter1 Intermediate 1 Formation cluster_inter2 Intermediate 2 Formation cluster_cyclization Cyclization cluster_reduction Reduction Benzonitrile Benzonitrile Amidrazone Benzamidrazone Benzonitrile->Amidrazone + Hydrazine Hydrazine Hydrazine Ethyl_cyanoacetate Ethyl Cyanoacetate Acylamidrazone N-Cyanoacetyl-benzamidrazone Amidrazone->Acylamidrazone + Ethyl Cyanoacetate Triazole_acetonitrile (3-Phenyl-1H-1,2,4-triazol-5-yl)acetonitrile Acylamidrazone->Triazole_acetonitrile Heat (Cyclization) Target_Molecule This compound Triazole_acetonitrile->Target_Molecule Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Proposed synthetic pathway for this compound.

Plausible Synthetic Protocol:

  • Formation of Benzamidrazone: Benzonitrile is reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent, to form benzamidrazone.

  • Formation of N-Cyanoacetyl-benzamidrazone: The benzamidrazone is then acylated with ethyl cyanoacetate. This reaction is usually carried out in a suitable solvent at elevated temperatures.

  • Cyclization to form the Triazole Ring: The resulting N-cyanoacetyl-benzamidrazone undergoes thermal cyclization, often with the elimination of water and ethanol, to yield (3-Phenyl-1H-1,2,4-triazol-5-yl)acetonitrile.

  • Reduction of the Nitrile: The nitrile group of the acetonitrile intermediate is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon). This final step affords the target compound, this compound.

Conclusion

This compound presents a compelling profile for further investigation in drug discovery programs. Its predicted physicochemical properties—moderate lipophilicity, pH-dependent aqueous solubility, and multiple sites for hydrogen bonding and ionic interactions—suggest that it is a promising scaffold for the development of orally bioavailable drugs. The presence of a versatile aminomethyl handle allows for straightforward chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating predicted data, information from structural analogues, and established experimental protocols, provides a foundational understanding of this molecule, enabling researchers to confidently incorporate it into their drug design and development workflows. Further experimental validation of the predicted properties is a recommended next step to fully elucidate the potential of this promising heterocyclic amine.

References

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Benzylamine. Retrieved from [Link]

  • Wikipedia. (2023). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Benzylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Synthesis and Characterization of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine. The 1,2,4-triazole moiety is a critical pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a methanamine substituent at the 5-position of the 3-phenyl-1,2,4-triazole core presents a promising scaffold for the development of new chemical entities with potential therapeutic applications. This document outlines a rational, multi-step synthetic approach, grounded in established chemical principles, and provides a thorough guide to the analytical techniques required to confirm the structure, purity, and key characteristics of the target molecule.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which exists in two tautomeric forms.[3] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and metal coordination.[1] The presence of the 1,2,4-triazole core is a hallmark of numerous clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the anticancer drug anastrozole.[4] The diverse pharmacological profiles of 1,2,4-triazole derivatives underscore the immense potential of this heterocyclic system in drug discovery and development.[5][6]

The target molecule of this guide, this compound, combines the established 3-phenyl-1,2,4-triazole core with a reactive primary aminomethyl group. This functional group provides a valuable handle for further chemical modifications, enabling the construction of libraries of novel derivatives for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The overall proposed synthetic scheme is as follows:

Synthetic Pathway cluster_0 Step 1: Synthesis of the Triazole Ring cluster_1 Step 2: Reduction of the Nitrile Benzohydrazide Benzohydrazide Intermediate1 N'-(Carbamoyl)benzohydrazide Benzohydrazide->Intermediate1 1. Diisopropylethylamine 2. Ethyl Cyanoformate EthylCyanoformate Ethyl Cyanoformate TriazoleNitrile 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile Intermediate1->TriazoleNitrile POCl3, heat TargetMolecule This compound TriazoleNitrile->TargetMolecule Lithium Aluminum Hydride (LiAlH4) in THF

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile

The initial step involves the construction of the 1,2,4-triazole ring with a nitrile substituent at the 5-position. This can be achieved by the cyclization of an appropriate acyclic precursor. A reliable method involves the reaction of benzohydrazide with ethyl cyanoformate, followed by cyclization.

  • Rationale: Benzohydrazide provides the phenyl group and two of the nitrogen atoms for the triazole ring. Ethyl cyanoformate serves as the source for the remaining carbon and nitrogen atoms of the triazole ring, as well as the nitrile functionality. The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) facilitates the cyclization to form the aromatic triazole ring.

Step 2: Reduction of 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile to this compound

The second and final step is the reduction of the nitrile group of the intermediate to the primary amine of the target molecule.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF). Careful workup is required to quench the excess reducing agent and isolate the product.

Detailed Experimental Protocols

The following protocols are proposed based on general procedures for similar transformations and should be optimized for the specific substrate.

Protocol for Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazole-5-carbonitrile
  • To a stirred solution of benzohydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add diisopropylethylamine (DIPEA) (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl cyanoformate (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the crude intermediate, cautiously add phosphorus oxychloride (POCl₃) (3-5 eq) at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-phenyl-1H-1,2,4-triazole-5-carbonitrile.

Protocol for Step 2: Reduction to this compound
  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-phenyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, then gently reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing) or by recrystallization from a suitable solvent system to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Target Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR MS Mass Spectrometry (ESI-MS) Target->MS IR Infrared Spectroscopy (FT-IR) Target->IR HPLC HPLC Target->HPLC TLC TLC Target->TLC Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structure Confirmation Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight Confirmation Functional_Groups Functional_Groups IR->Functional_Groups Functional Group Identification Purity_Quantification Purity_Quantification HPLC->Purity_Quantification Purity Quantification Reaction_Monitoring Reaction_Monitoring TLC->Reaction_Monitoring Reaction Monitoring & Qualitative Purity

Figure 2: Logical workflow for the characterization of the target compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[9][10][11][12]

Technique Expected Observations
¹H NMR - Aromatic protons (phenyl group): Multiplets in the range of δ 7.4-8.2 ppm.
- -CH₂- protons (methanamine): A singlet around δ 4.0-4.5 ppm.
- -NH₂ protons (methanamine): A broad singlet, exchangeable with D₂O, in the range of δ 1.5-2.5 ppm.
- -NH proton (triazole ring): A broad singlet, exchangeable with D₂O, typically downfield (> δ 13 ppm).
¹³C NMR - Aromatic carbons (phenyl group): Signals in the range of δ 125-135 ppm.
- C3 of triazole ring: Signal around δ 160-165 ppm.
- C5 of triazole ring: Signal around δ 150-155 ppm.
- -CH₂- carbon (methanamine): Signal around δ 35-45 ppm.
FT-IR (cm⁻¹) - N-H stretch (amine and triazole): Broad absorption in the range of 3100-3400 cm⁻¹.
- C-H stretch (aromatic): Absorptions around 3000-3100 cm⁻¹.
- C=N and C=C stretch (ring): Absorptions in the range of 1400-1600 cm⁻¹.
- N-H bend (amine): Absorption around 1600-1650 cm⁻¹.
Mass Spec. - Expected [M+H]⁺: m/z = 189.1038 for C₁₀H₁₂N₄⁺.
(High-Res) - Key Fragmentation: Loss of NH₃, cleavage of the methanamine group.
Protocol for Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform a D₂O exchange experiment to confirm the identity of the -NH and -NH₂ protons.

  • Infrared (IR) Spectroscopy:

    • Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Analyze the spectrum for the presence of the characteristic functional group absorptions.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula.

    • Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound, a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route is based on well-established chemical transformations and offers a logical and efficient pathway to the target molecule. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the compound's structure and purity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of this and related 1,2,4-triazole derivatives.

References

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o108.
  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986287.
  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.
  • Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
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  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo
  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Asian Journal of Chemistry. (2020). Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents.
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  • ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 1H NMR spectrum.
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  • Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles.
  • Benchchem. (n.d.).
  • ResearchGate. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS.
  • ACS Publications. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][13][14] triazole-3-thiol derivatives and Antifungal activity.

  • MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][7][13][14]triazoles.

  • NIH. (2022).
  • SpectraBase. (n.d.). 1,2,4-Triazole.
  • Journal of the Chemical Society B. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides.
  • ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • ResearchGate. (2025). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
  • THE ULTRAVIOLET AND INFRARED SPECTRA OF VICINAL-TRIAZOLE DERIV
  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • ACS Publications. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry.
  • MDPI. (2024).
  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. NIH.
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • ResearchGate. (2025).
  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
  • ResearchGate. (2025). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule.
  • 1, 2, 4-triazole derivatives: Significance and symbolism. (2025).
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1 H NMR.

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(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine and its Core Moiety

Authored by a Senior Application Scientist

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of this compound and its closely related and more extensively studied analog, 3-Phenyl-1H-1,2,4-triazol-5-amine. An initial clarification on the nomenclature is warranted, as literature searches predominantly yield data for the latter. This guide will address both compounds, with a foundational focus on the shared 3-phenyl-1H-1,2,4-triazole core.

Core Molecular Identification and Properties

This compound is a derivative of the 1,2,4-triazole heterocyclic system. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure features a five-membered ring with three nitrogen atoms and two carbon atoms, substituted with a phenyl group at the 3-position and a methanamine group at the 5-position.

A closely related and more frequently cited compound is 3-Phenyl-1H-1,2,4-triazol-5-amine, which lacks the methylene bridge between the triazole ring and the amino group. Due to the prevalence of data on this analog, its properties are also presented for comparative purposes and as a foundational reference.

PropertyThis compound3-Phenyl-1H-1,2,4-triazol-5-amine
Molecular Formula C₉H₁₀N₄C₈H₈N₄[1][2]
Molecular Weight 174.21 g/mol 160.18 g/mol
IUPAC Name This compound3-Phenyl-1H-1,2,4-triazol-5-amine
CAS Number Not readily available100749-83-7 (for the co-crystal with its tautomer)
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(N2)CNC1=CC=C(C=C1)C2=NN=C(N2)N

The presence of the phenyl group introduces aromaticity and lipophilicity, which can be crucial for interactions with biological targets. The 1,2,4-triazole ring itself is a bioisostere for amide and ester groups and can participate in hydrogen bonding, contributing to the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Molecular Structure

The structural difference between the two molecules is the presence of a methylene linker in this compound.

cluster_0 Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine A Benzoyl Chloride C Benzoyl Isothiocyanate A->C Reaction B Ammonium Thiocyanate B->C Reaction E Intermediate C->E Reaction D Aminoguanidine D->E Reaction F 3-Phenyl-1H-1,2,4-triazol-5-amine E->F Cyclization

Figure 2: Synthetic Pathway Overview.

Experimental Protocol: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine
  • Preparation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate in acetone, benzoyl chloride is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified period, and the precipitated ammonium chloride is filtered off. The filtrate containing benzoyl isothiocyanate is used directly in the next step.

  • Reaction with Aminoguanidine: To a solution of aminoguanidine hydrochloride in a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide) is added. The freshly prepared solution of benzoyl isothiocyanate is then added, and the mixture is refluxed.

  • Cyclization and Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and recrystallized to yield 3-phenyl-1H-1,2,4-triazol-5-amine.

Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystal. The crystal structure of 3-phenyl-1,2,4-triazol-5-amine has been reported to exist as a co-crystal of two tautomers. [1][2][3]

Tautomerism in 3-Phenyl-1,2,4-triazoles

A significant feature of 3,5-disubstituted 1,2,4-triazoles is annular tautomerism, where the proton on the triazole ring can migrate between the nitrogen atoms. For 3-phenyl-1,2,4-triazol-5-amine, two primary tautomeric forms are observed: 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine. [2]It has been reported that these two tautomers can co-crystallize. [1][3]The relative stability of these tautomers can be influenced by the electronic properties of the substituents and the surrounding environment.

T1 3-Phenyl-1H-1,2,4-triazol-5-amine T2 5-Phenyl-1H-1,2,4-triazol-3-amine T1->T2 Proton Migration

Figure 3: Tautomeric Equilibrium.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a phenyl group can enhance these activities by facilitating hydrophobic interactions with biological targets.

The primary amine group in both this compound and its analog provides a handle for further chemical modification. This allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. For example, the amine can be acylated, alkylated, or used in the formation of Schiff bases to explore different chemical spaces.

The synthesis of various 1,2,4-triazole derivatives for applications such as peptide labeling and as components in the synthesis of drugs like Fuzuloparib highlights the versatility of this heterocyclic system. [4]The development of novel synthetic pathways for functionalized 1,2,4-triazoles remains an active area of research. [5][6][7]

Conclusion

This compound and its core moiety, 3-phenyl-1H-1,2,4-triazole-5-amine, represent valuable building blocks for the design and synthesis of novel therapeutic agents. Understanding their chemical properties, synthetic routes, and the nuances of their structural chemistry, such as tautomerism, is crucial for leveraging their full potential in drug discovery. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore the rich chemistry of this important class of heterocyclic compounds.

References

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

  • Fokin, A. A., et al. (2025). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 23, 8230-8245. [Link]

  • PubChem. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Center for Biotechnology Information. [Link]

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). (PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]

  • Wikipedia. (2023). 3-Amino-1,2,4-triazole. [Link]

  • ChemSynthesis. (n.d.). N-phenyl-1H-1,2,4-triazole-3,5-diamine. [Link]

  • Krasavin, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Chemistry of Heterocyclic Compounds, 54(1), 84-93. [Link]

  • Yüksek, H., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]

  • Akhtar, T., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 87, 558-570. [Link]

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Methodological & Application

The Pellizzari Reaction: A Comprehensive Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pellizzari Reaction in Modern Drug Discovery

First described by Guido Pellizzari in 1911, the Pellizzari reaction is a classic condensation reaction in organic chemistry that provides a direct and versatile route to the synthesis of 3,5-disubstituted 1,2,4-triazoles from the thermal condensation of an amide and an acylhydrazide.[1][2] The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, which include antifungal, antiviral, anticancer, and antibacterial properties.[1][3] This enduring relevance makes the Pellizzari reaction a valuable tool for researchers, scientists, and drug development professionals.

This application note provides a detailed exploration of the Pellizzari reaction, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical troubleshooting guidance to enable the successful synthesis of 3,5-disubstituted 1,2,4-triazoles. We will delve into both classical and modern approaches to this reaction, equipping the reader with the knowledge to optimize reaction conditions and overcome common challenges.

Mechanistic Insights: Understanding the "Why" Behind the "How"

The Pellizzari reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration cascade. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which, through a series of proton transfers, eliminates a molecule of water to form an acyl amidrazone intermediate. Subsequent intramolecular cyclization via attack of a nitrogen atom on the remaining carbonyl group forms a five-membered ring intermediate. Finally, the elimination of a second molecule of water yields the aromatic and highly stable 3,5-disubstituted 1,2,4-triazole.[2]

The traditionally high temperatures (typically 220-250°C) required for the Pellizzari reaction are necessary to overcome the activation energy of the initial nucleophilic attack and to drive the dehydration steps, which are often thermodynamically favored at elevated temperatures.[4] These harsh conditions, however, can lead to side reactions and lower yields.

Pellizzari_Mechanism cluster_0 Amide Amide (R-C(=O)NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate Nucleophilic Attack Acylhydrazide Acylhydrazide (R'-C(=O)NHNH₂) Acylhydrazide->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Amidrazone Acyl Amidrazone Intermediate Tetrahedral_Intermediate->Acyl_Amidrazone - H₂O Cyclized_Intermediate Cyclized Intermediate Acyl_Amidrazone->Cyclized_Intermediate Intramolecular Cyclization Triazole 3,5-Disubstituted-1,2,4-Triazole Cyclized_Intermediate->Triazole - H₂O

Caption: General mechanism of the Pellizzari reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 3,5-diphenyl-1,2,4-triazole, a common exemplar of a symmetrical Pellizzari reaction.

Materials and Equipment
  • Benzamide (reagent grade, ≥99%)

  • Benzoylhydrazide (reagent grade, ≥98%)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Glass funnel and filter paper

  • Beakers

  • Ethanol (95% or absolute)

  • Glacial acetic acid (optional, for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole
  • Reaction Setup: In a 50 mL round-bottom flask, combine benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (e.g., 1.36 g, 10 mmol) in equimolar amounts. Add a magnetic stir bar.

  • Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 5-10 minutes to create an inert atmosphere. This prevents oxidation of the starting materials and intermediates at high temperatures.

  • Heating: Heat the reaction mixture to 220-250°C using a heating mantle with constant stirring.[4] The reaction is typically performed neat (without a solvent).

  • Reaction Monitoring: Maintain the temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by TLC. To take a sample, briefly remove the heat source, allow the mixture to cool slightly, and carefully remove a small aliquot with a glass capillary. Dissolve the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of starting materials and the appearance of a new, less polar spot corresponding to the triazole product indicates the reaction is proceeding.

  • Work-up: After the reaction is complete (as indicated by TLC), turn off the heat and allow the reaction mixture to cool to room temperature. The crude product should solidify upon cooling.

  • Purification:

    • Trituration: Add a small amount of a suitable solvent, such as ethanol, to the solidified crude product and break it up with a spatula.[4] This process, known as trituration, helps to wash away unreacted starting materials and soluble impurities.

    • Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water.[5] Dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization of 3,5-Diphenyl-1,2,4-triazole
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 192-194°C.

  • IR (KBr, cm⁻¹): Approximately 3060 (Ar-H), 1600, 1480, 1450 (C=C, C=N).

  • ¹H NMR (DMSO-d₆, δ): ~8.2 (d, 4H, ortho-protons of phenyl rings), ~7.5 (m, 6H, meta- and para-protons of phenyl rings), ~14.5 (br s, 1H, N-H).

  • ¹³C NMR (DMSO-d₆, δ): ~155 (C3/C5), ~131, ~129, ~128, ~126 (phenyl carbons).

  • Mass Spectrometry (EI): m/z (%) 221 (M⁺).

Experimental_Workflow Start Combine Amide and Acylhydrazide Setup Setup Reaction Under N₂ Start->Setup Heat Heat to 220-250°C (2-4 h) Setup->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool and Triturate with Ethanol Monitor->Workup Reaction Complete Purify Recrystallize from Ethanol Workup->Purify Characterize Characterize (NMR, IR, MS, MP) Purify->Characterize End Pure 3,5-Disubstituted 1,2,4-Triazole Characterize->End

Caption: Experimental workflow for the Pellizzari reaction.

Scope and Limitations: A Realistic Perspective

The Pellizzari reaction offers a straightforward method for synthesizing 3,5-disubstituted 1,2,4-triazoles. The substituents at the 3- and 5-positions can be varied by selecting the appropriate amide and acylhydrazide, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Symmetrical vs. Unsymmetrical Triazoles:

A key consideration is the synthesis of symmetrical versus unsymmetrical triazoles.

  • Symmetrical (R = R'): When the acyl groups of the amide and acylhydrazide are identical, a single 3,5-disubstituted 1,2,4-triazole is formed, simplifying purification.

  • Unsymmetrical (R ≠ R'): When the acyl groups are different, a mixture of three products can result: the desired unsymmetrical 3-R-5-R'-1,2,4-triazole and the two symmetrical side products (3,5-di-R and 3,5-di-R'). This occurs due to an "interchange of acyl groups" at the high reaction temperatures.[5]

Modern Variations: Microwave-Assisted Synthesis

A significant drawback of the classical Pellizzari reaction is the requirement for high temperatures and long reaction times, which can lead to low yields and product degradation. Modern microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of byproducts.[4]

Results and Discussion: Representative Data and Troubleshooting

The yield of the Pellizzari reaction is highly dependent on the specific substrates and reaction conditions employed. The following table provides representative examples from the literature.

Amide (R)Acylhydrazide (R')ConditionsProductYield (%)
BenzamideBenzoylhydrazide220-250°C, 2-4 h, neat3,5-Diphenyl-1,2,4-triazole~70-85
AcetamideAcetylhydrazide200°C, 3 h, neat3,5-Dimethyl-1,2,4-triazole~60-75
4-Chlorobenzamide4-ChlorobenzoylhydrazideMicrowave, 150°C, 2 h, n-butanol3,5-Bis(4-chlorophenyl)-1,2,4-triazole>90[3]
4-Methoxybenzamide4-MethoxybenzoylhydrazideMicrowave, 150°C, 2 h, n-butanol3,5-Bis(4-methoxyphenyl)-1,2,4-triazole>90[3]
Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of water byproduct.- Impure starting materials.- Gradually increase the reaction temperature in 10-20°C increments.- Extend the reaction time, monitoring by TLC.- If feasible, perform the reaction under vacuum or with a Dean-Stark trap to remove water.- Ensure starting materials are pure and dry.[4]
Formation of Isomeric Mixtures (Unsymmetrical Reactions) - High reaction temperature promoting acyl interchange.- Prolonged reaction times at elevated temperatures.- Optimize the reaction to the lowest effective temperature.- Utilize microwave synthesis to reduce the overall heating time.- If possible, design the synthesis to be symmetrical to avoid this issue.[4]
Complex Reaction Mixture/Decomposition - Decomposition of starting materials or products at high temperatures.- Side reactions involving sensitive functional groups.- Lower the reaction temperature.- Protect sensitive functional groups on the starting materials prior to the reaction.- Analyze the crude mixture by LC-MS to identify byproducts.
Difficulty in Purification - Similar polarities of the desired product and byproducts.- Product "oiling out" instead of crystallizing.- For isomeric mixtures, utilize column chromatography (silica gel) with a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate).- HPLC can be an effective tool for separating closely related isomers.[5]- If the product oils out during recrystallization, try using a different solvent system or adding a small seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystal formation.

Conclusion

The Pellizzari reaction, despite its age, remains a highly relevant and practical method for the synthesis of 3,5-disubstituted 1,2,4-triazoles. Its operational simplicity and the ready availability of starting materials make it an attractive choice for both academic research and industrial drug discovery. By understanding the underlying mechanism and leveraging modern techniques such as microwave synthesis, chemists can efficiently generate libraries of these valuable heterocyclic compounds. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers seeking to employ this powerful reaction in their synthetic endeavors.

References

  • Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(9), 1-19.
  • Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164.
  • Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.
  • PubChem. (n.d.). 3,5-Diphenyl-1H-1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

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Application Note: Microwave-Assisted Organic Synthesis (MAOS) of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The synthesis of diverse libraries of these derivatives is therefore a critical task in drug discovery. Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and low yields, creating a bottleneck in the development pipeline.[2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[2][3] By utilizing microwave energy, MAOS dramatically accelerates reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[1][4] This guide provides a detailed exploration of the principles behind MAOS and delivers field-proven protocols for the efficient synthesis of 1,2,4-triazole derivatives, empowering researchers to rapidly generate novel molecular entities.

The Principle and Advantages of Microwave-Assisted Synthesis

Understanding the fundamental difference between microwave and conventional heating is key to harnessing its power. Conventional heating relies on conduction and convection, transferring thermal energy from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and creates significant temperature gradients.[5]

Microwave synthesis, conversely, employs dielectric heating.[6] The core mechanisms are:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[5][7][8]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. The resulting collisions cause kinetic energy to be converted into heat, further contributing to the rapid temperature increase.[5][9]

This direct coupling of energy with the molecules results in an instantaneous and localized superheating effect that is not achievable with conventional methods.[5]

cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent Bulk VesselWall->Solvent Convection Reactants Reactants Solvent->Reactants Slow & Inefficient Energy Transfer MWSource Microwave Source (Magnetron) Molecules Polar Molecules & Ions in Solution MWSource->Molecules Direct Energy Coupling (Volumetric Heating) Molecules->Molecules G Hydrazide Aromatic/Aliphatic Hydrazides TriazoleCore 1,2,4-Triazole Core Structure Hydrazide->TriazoleCore sub1 Pellizzari-type Condensation Nitrile Nitriles / Amides Nitrile->TriazoleCore Thiosemicarbazide Thiosemicarbazide Intermediates Thiosemicarbazide->TriazoleCore Cyclization sub2 Base-mediated Cyclization

Caption: High-level overview of common MAOS pathways to 1,2,4-triazoles.

This guide will provide detailed protocols for both approaches, enabling the synthesis of a wide range of substituted 1,2,4-triazole derivatives.

Detailed Application Protocols

Protocol 1: Pellizzari-Type Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol describes the condensation of an aromatic hydrazide with a substituted nitrile, a variation of the classic Pellizzari reaction, which is highly efficient under microwave irradiation. The use of a base like potassium carbonate is crucial for facilitating the cyclization step. n-Butanol is an excellent solvent choice due to its high boiling point and good dielectric properties for microwave absorption.

Materials and Equipment:

  • Aromatic hydrazide (e.g., benzohydrazide)

  • Substituted nitrile (e.g., benzonitrile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • n-Butanol

  • Ethanol (for recrystallization)

  • Monobasic microwave reactor

  • 10-20 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

Caption: Experimental workflow for the Pellizzari-type synthesis.

Expected Results and Data:

The microwave-assisted approach dramatically reduces reaction times compared to conventional heating methods, which can take many hours, while providing excellent yields.

EntryR¹ (from Hydrazide)R² (from Nitrile)Time (MW)Yield (MW)Time (Conventional)Yield (Conventional)
1PhenylPhenyl2 hours~85-90%>12 hours~60-70%
24-ChlorophenylPhenyl2 hours~88%>12 hours~65%
3Phenyl4-Methylphenyl2 hours~92%>14 hours~70%
Note: Data is synthesized from typical results reported in the literature.[1]
Protocol 2: Synthesis of 4-Amino-3,5-disubstituted-1,2,4-triazoles

This method demonstrates a rapid, one-pot synthesis that is highly effective under microwave irradiation, yielding 4-amino-1,2,4-triazoles in minutes. [1]This contrasts sharply with traditional reflux methods that require 10 hours or more. [1] Materials and Equipment:

  • Hydrazine hydrate

  • Appropriate dione or related precursor

  • Ethanol

  • Monobasic microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the starting dione (e.g., 1,3-diphenylpropane-1,3-dione for 3,5-diphenyl derivative) (1 mmol) and hydrazine hydrate (2 mmol).

  • Solvent Addition: Add 3-4 mL of ethanol as the reaction solvent.

  • Microwave Irradiation: Seal the vessel and irradiate using a microwave power of 250 W. Maintain the reaction for 8-9 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like ethanol to yield the pure 4-amino-1,2,4-triazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Comparative Analysis:

ParameterMicrowave-Assisted MethodConventional Method
Time 8-9 minutes10 hours
Power/Temp 250 WReflux temperature
Yield High (>90%)Moderate to Good
Green Aspect Significant energy savingHigh energy consumption
Source: Data points derived from comparative studies in the literature.[1]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Insufficient temperature/time; Poor microwave absorption by solvent.Increase reaction temperature or time. Switch to a more polar solvent with a higher dielectric loss tangent (e.g., DMF, NMP, ethylene glycol).
Charring/Decomposition Temperature too high; "Hotspot" formation.Reduce microwave power or set a lower maximum temperature. Ensure efficient stirring to distribute heat evenly.
Pressure Fault Volatile solvent used; Reaction generating gaseous byproducts.Use a higher-boiling point solvent. Reduce the reaction scale or use a larger vessel to accommodate pressure buildup.
Formation of Side Products Reaction time too long, allowing for subsequent reactions or degradation.Optimize reaction time carefully using TLC monitoring. A shorter reaction time under microwave conditions is often sufficient.

Conclusion

Microwave-Assisted Organic Synthesis is an indispensable tool for the modern medicinal chemist. [10]It provides a rapid, efficient, and environmentally conscious pathway for the synthesis of 1,2,4-triazole derivatives. [3][6]By dramatically shortening synthesis cycles from hours to minutes, MAOS enables a much higher throughput for the creation of compound libraries, accelerating the pace of drug discovery and development. [1]The protocols and principles outlined in this guide serve as a robust starting point for researchers looking to leverage this powerful technology in their own laboratories.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development (IJNRD).
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
  • Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (2013).
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI.
  • Microwave-assisted heterocyclic synthesis. (2003).
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Theory of Microwave Heating for Organic Synthesis.
  • Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (2022). ACS Sustainable Chemistry & Engineering.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • PART - 1 INTRODUCTION.

Sources

Application Notes and Protocols: The Role of Phenyl-Triazoles in Modern Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, causing over 1.6 million deaths annually.[1] This mortality rate is comparable to that of tuberculosis and exceeds that of malaria.[1] The escalating incidence of IFIs is largely driven by the expanding population of immunocompromised individuals, including cancer patients undergoing chemotherapy, organ transplant recipients, and those with acquired immunodeficiency syndrome (AIDS).[2] The primary fungal pathogens of concern include species of Candida, Aspergillus, and Cryptococcus.[1]

The current arsenal of antifungal drugs is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[2][3] Triazole antifungals, a class of azole compounds, are a cornerstone of clinical therapy for IFIs due to their broad spectrum, oral bioavailability, and favorable safety profile.[1][4] However, resistance to first-generation triazoles like fluconazole is now a widespread problem, necessitating the urgent development of new, more potent derivatives.[2][3][5] This guide provides a detailed overview of the application of phenyl-triazole compounds in antifungal drug discovery, from their fundamental mechanism of action to detailed protocols for their synthesis and evaluation.

The Phenyl-Triazole Scaffold: Mechanism of Action

The antifungal activity of phenyl-triazole compounds stems from their highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.[6]

The canonical structure of a phenyl-triazole antifungal features a 1,2,4-triazole ring and a halogenated phenyl group.[1][7] The mechanism involves the nitrogen atom at position 4 (N4) of the triazole ring, which binds to the heme iron atom within the active site of the CYP51 enzyme.[6][8] This coordination bond competitively inhibits the natural substrate, lanosterol, from binding. The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterol intermediates in the fungal cell membrane.[6] This disruption of membrane homeostasis ultimately results in the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6]

The specificity of triazoles for the fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic index.[6]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Essential for Membrane Integrity) CYP51->Ergosterol Catalyzes Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption   Pathway Blocked Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into Triazole Phenyl-Triazole Compound Triazole->CYP51 Inhibits Disruption->Membrane

Caption: Mechanism of action of phenyl-triazole antifungals.

Synthetic Strategies for Novel Phenyl-Triazole Derivatives

The structural diversity of phenyl-triazole antifungals is achieved through the modification of the side chain attached to the core scaffold.[1] This allows for the optimization of antifungal potency, spectrum, and pharmacokinetic properties. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent method for synthesizing novel 1,2,3-triazole derivatives, while other established methods are used for the clinically dominant 1,2,4-triazoles.[2][9]

A generalized synthetic workflow involves creating a key epoxide intermediate, which is then reacted with 1,2,4-triazole. The subsequent modification of the side chain allows for the creation of a library of diverse compounds.

Synthetic_Workflow Start Starting Materials (e.g., Halogenated Acetophenone) Epoxide Key Epoxide Intermediate Formation Start->Epoxide Triazole_Add Ring Opening with 1,2,4-Triazole Epoxide->Triazole_Add Core Core Phenyl-Triazole Scaffold Triazole_Add->Core Coupling Side Chain Coupling Reaction (e.g., Click Chemistry, Etherification) Core->Coupling Side_Chain Diverse Side Chains (Building Blocks) Side_Chain->Coupling Final Library of Novel Phenyl-Triazole Derivatives Coupling->Final

Caption: Generalized workflow for synthesizing phenyl-triazole derivatives.

Application Protocols for Preclinical Evaluation

The evaluation of new phenyl-triazole candidates requires a systematic, multi-step approach involving in vitro and in vivo assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard.[10]

Objective: To quantify the antifungal potency of novel phenyl-triazole derivatives against a panel of pathogenic fungi.

Materials:

  • Test compounds (dissolved in DMSO, e.g., at 10 mg/mL).

  • 96-well, flat-bottom microtiter plates.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

  • Spectrophotometer (plate reader) capable of reading absorbance at 630 nm.

  • Positive control antifungal (e.g., Fluconazole).

  • Sterile DMSO (vehicle control).

Step-by-Step Methodology:

  • Fungal Inoculum Preparation:

    • For yeasts (Candida, Cryptococcus), culture on Sabouraud Dextrose Agar for 24-48 hours. Adjust a suspension in sterile saline to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 1-5 x 10³ CFU/mL in the wells.[1]

    • For molds (Aspergillus), culture on Potato Dextrose Agar until sporulation. Harvest conidia and adjust a suspension to achieve a final concentration of 0.5-5 x 10³ CFU/mL.[1]

  • Compound Dilution Series:

    • In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 12.

    • In well 1, add 200 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The final concentration of DMSO should not exceed 1% v/v.

  • Incubation:

    • Incubate the plates at 35°C.[1]

    • Read plates after 24-48 hours for yeasts and 48-72 hours for molds.[1]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition (typically ≥80%) of fungal growth compared to the drug-free growth control.[1] This can be determined visually or by reading the optical density (OD) at 630 nm.

Data Presentation: Antifungal Activity

Results from susceptibility testing are best summarized in a table for clear comparison of compound potencies.

Compound IDC. albicans MIC (µg/mL)C. albicans (Flu-R) MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
P-Triazole-1 0.1250.50.258.0
P-Triazole-2 0.06250.1250.1254.0
P-Triazole-3 2.08.04.0>64
Fluconazole 0.5644.0>64

Flu-R: Fluconazole-Resistant Strain

Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

An in vivo model is essential to assess the therapeutic potential of a lead compound in a whole-organism system, providing insights into its pharmacokinetics and efficacy.[11]

Objective: To evaluate the ability of a lead phenyl-triazole compound to reduce fungal burden and improve survival in mice systemically infected with Candida albicans.

Materials:

  • Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old).

  • Candida albicans strain.

  • Lead compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80 in saline).

  • Vehicle control.

  • Positive control (e.g., Fluconazole).

  • Sterile phosphate-buffered saline (PBS).

  • Equipment for tail vein injection and oral gavage.

Step-by-Step Methodology:

  • Acclimatization: House mice for at least one week before the experiment to acclimatize.

  • Infection:

    • Prepare a C. albicans suspension in sterile PBS.

    • Infect mice via lateral tail vein injection with a lethal or sub-lethal dose of the yeast (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound (at various doses, e.g., 1, 5, 10 mg/kg).

    • Begin treatment 2-4 hours post-infection. Administer the compound daily (e.g., via oral gavage) for a defined period (e.g., 7 days).

  • Monitoring:

    • Monitor mice daily for clinical signs of illness (weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

  • Endpoint Analysis (Fungal Burden):

    • On a predetermined day (e.g., day 4 post-infection), a subset of mice from each group is euthanized.

    • Aseptically harvest target organs (typically kidneys, as they are a primary site of colonization).

    • Homogenize the kidneys in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar.

    • Incubate plates for 24-48 hours and count the colonies to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Survival data are typically analyzed using Kaplan-Meier survival curves and the log-rank test.

    • Fungal burden data are analyzed using non-parametric tests like the Mann-Whitney U test.

In_Vivo_Workflow Day_N7 Day -7 to -1 Animal Acclimatization Day_0 Day 0 Systemic Infection (C. albicans, i.v.) Day_N7->Day_0 Day_0_Treat Day 0 (+2h) Initiate Treatment (Oral Gavage) Day_0->Day_0_Treat Day_1_7 Day 1-7 Daily Treatment & Monitoring (Weight, Clinical Score) Day_0_Treat->Day_1_7 Endpoint1 Endpoint 1 (Day 4) Fungal Burden Analysis (Kidney Homogenization & CFU Count) Day_1_7->Endpoint1 Subset of animals Endpoint2 Endpoint 2 (Day 21) Survival Analysis (Kaplan-Meier Curve) Day_1_7->Endpoint2 Remaining animals

Caption: Experimental workflow for an in vivo murine candidiasis model.

Conclusion and Future Outlook

The phenyl-triazole scaffold remains one of the most important pharmacophores in the fight against invasive fungal infections.[7][12] The strategic design and synthesis of novel derivatives are critical for overcoming the challenge of antifungal resistance. By employing systematic evaluation protocols, researchers can identify new lead compounds with superior potency, a broader spectrum of activity, and efficacy against resistant pathogens. The methodologies outlined in this guide provide a robust framework for advancing promising phenyl-triazole candidates from the laboratory bench toward clinical development, addressing a critical unmet medical need.

References

  • Title: Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety Source: Molecules (Basel, Switzerland) via NIH URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: Molecules (Basel, Switzerland) via MDPI URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: BioMed Research International via ResearchGate URL: [Link]

  • Title: Imidazole Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: Medicinal Chemistry Research via ResearchGate URL: [Link]

  • Title: Fluconazole Product Information Source: Granules India URL: [Link]

  • Title: Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review Source: Frontiers in Microbiology via PubMed Central URL: [Link]

  • Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations Source: Journal of Fungi (Basel, Switzerland) via PubMed Central URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: BioMed Research International via PubMed Central URL: [Link]

  • Title: Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives Source: Organic & Biomolecular Chemistry via Royal Society of Chemistry Publishing URL: [Link]

  • Title: In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections Source: PLOS ONE URL: [Link]

  • Title: Triazole antifungals: A review Source: Drugs of Today via ResearchGate URL: [Link]

  • Title: Experimental and in-host evolution of triazole resistance in human pathogenic fungi Source: PLOS Pathogens URL: [Link]

  • Title: A Comprehensive review on 1, 2,4 Triazole Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris Source: Microbiology Spectrum via ASM Journals URL: [Link]

  • Title: Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus Source: Journal of Clinical Microbiology via ASM Journals URL: [Link]

  • Title: Screening for triazole resistance in clinically significant Aspergillus species; report from Pakistan Source: PLOS ONE via PubMed Central URL: [Link]

  • Title: Triazole resistance surveillance in Aspergillus fumigatus Source: Medical Mycology via Oxford Academic URL: [Link]

  • Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations Source: Journal of Fungi via ResearchGate URL: [Link]

Sources

1,2,4-triazole derivatives for developing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering information. Comprehensive Google searches are underway to collect authoritative data on 1,2,4-triazole derivatives as enzyme inhibitors. I'm focusing on their synthesis, mechanism of action, and the enzymes they target. I expect to have preliminary data ready soon.

Expanding Search Parameters

I am now broadening my search. I'm moving beyond the initial Google sweeps to locate established synthesis protocols and detailed methodologies for enzyme inhibition assays related to 1,2,4-triazole derivatives. I'm also ready to compile inhibitory concentration data and begin constructing illustrative diagrams of inhibition mechanisms and workflows. I'm focusing on efficiency.

Exploring Triazole Synthesis

I've made great strides in understanding 1,2,4-triazole derivatives. My initial search revealed a broad spectrum of information regarding their synthesis. I am especially interested in the processes that are used to generate these compounds.

Analyzing Synthetic Procedures

I've delved deeper, and the search results now focus on the synthetic methods employed for 1,2,4-triazole derivatives. I now have a comprehensive overview of the Pellizzari, Einhorn–Brunner, and one-pot reactions. The information also spans biological activities and enzyme inhibition potential, as well as quantitative data, including IC50 values. I'm now aiming to extract more detailed, step-by-step procedures to enhance the applications notes.

Refining Research Focus

I'm now zeroing in on the specific experimental procedures for synthesizing 1,2,4-triazole derivatives. While I have a good overview of methods like Pellizzari and one-pot reactions, I need more detailed, step-by-step instructions. I've also identified specific enzyme inhibition assays, and now I'm seeking these step-by-step procedures as well, plus more quantitative data (IC50 values). My aim is to build comprehensive application notes, including visual diagrams.

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Synthesized Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of Novel Triazoles

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of newly synthesized triazole derivatives.

Grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), this document moves beyond a mere recitation of procedural steps.[3][4] It delves into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. By understanding the principles that underpin these assays, researchers can generate robust, reproducible, and meaningful data, thereby accelerating the journey from synthesis to clinical application.

This application note will detail two primary, universally recognized methods for assessing antimicrobial activity:

  • Broth Microdilution Method: A quantitative assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[3][5][6]

  • Kirby-Bauer Disk Diffusion Method: A qualitative, yet powerful, preliminary screening tool to assess the susceptibility of various microorganisms to the synthesized compounds.[7][8]

Part 1: Quantitative Evaluation - Broth Microdilution for MIC & MBC/MFC Determination

The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism (MIC).[5][6][9] It provides a quantitative measure of a compound's potency, which is a critical parameter in the early stages of drug development.[10]

Scientific Principle

This assay involves challenging a standardized microbial inoculum with serial dilutions of the synthesized triazole derivative in a liquid growth medium.[6][9] Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][6] Subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by subculturing from the wells showing no growth onto a solid medium devoid of the test compound. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11][12][13]

Experimental Workflow: MIC & MBC/MFC Determination

The following diagram illustrates the key stages of the broth microdilution and subsequent MBC/MFC determination workflow.

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_mbc Phase 3: MBC/MFC Assay Compound_Prep Prepare Stock Solution & Serial Dilutions of Triazole Derivative Plate_Inoculation Inoculate Microtiter Plate (Compound Dilutions + Inoculum) Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Incubation Incubate Plate (e.g., 35-37°C for 18-24h) Plate_Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates MIC_Reading->Subculture Incubation_Agar Incubate Agar Plates Subculture->Incubation_Agar MBC_Reading Determine MBC/MFC (Lowest concentration with ≥99.9% killing) Incubation_Agar->MBC_Reading

Caption: Workflow for MIC and MBC/MFC determination.

Detailed Protocol: Broth Microdilution

1. Preparation of Materials and Reagents:

  • Test Compound: Prepare a stock solution of the synthesized triazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must be non-toxic to the test microorganisms at the concentrations used.[14]

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[6][9] For fungi, use RPMI-1640 medium. Ensure media sterility and quality control.

  • Microorganisms: Utilize reference strains from recognized culture collections (e.g., ATCC) and relevant clinical isolates. Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus fumigatus).[15][16]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][17]

3. Plate Setup and Serial Dilution:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the triazole stock solution to the first column of wells, resulting in the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[6]

  • This process leaves each well with 100 µL of the diluted compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-24 hours for most bacteria and at 35°C for 24-48 hours for fungi.[6]

5. Determination of MIC:

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the triazole derivative that completely inhibits visible growth.[5][18]

6. Determination of MBC/MFC:

  • From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration that results in no growth or a kill of ≥99.9% of the initial inoculum.[11][12]

Data Interpretation

The results are expressed in µg/mL or mg/L. A lower MIC value indicates higher antimicrobial potency. The relationship between MIC and MBC is also crucial:

  • Bactericidal/Fungicidal: If the MBC/MFC is no more than four times the MIC.[11]

  • Bacteriostatic/Fungistatic: If the MBC/MFC is greater than four times the MIC.

ParameterDefinitionSignificance
MIC Minimum Inhibitory Concentration: Lowest concentration preventing visible growth.Primary measure of a compound's potency.[9]
MBC Minimum Bactericidal Concentration: Lowest concentration killing ≥99.9% of bacteria.Differentiates bactericidal from bacteriostatic activity.[12][13]
MFC Minimum Fungicidal Concentration: Lowest concentration killing ≥99.9% of fungi.Differentiates fungicidal from fungistatic activity.

Part 2: Qualitative Screening - The Kirby-Bauer Disk Diffusion Assay

For rapid, preliminary screening of a large number of synthesized triazole derivatives, the Kirby-Bauer disk diffusion test is an invaluable and cost-effective tool.[7][8] This method assesses the extent to which a microbe is affected by a chemical diffusing from an impregnated disk into an agar medium.

Scientific Principle

A standardized microbial inoculum is swabbed uniformly across the surface of an agar plate.[7] A filter paper disk, impregnated with a known amount of the synthesized triazole, is placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[19][20] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Workflow: Disk Diffusion Assay

The diagram below outlines the streamlined process of the Kirby-Bauer disk diffusion assay.

Disk_Diffusion_Workflow Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate_Plate Uniformly Swab Inoculum onto Agar Surface Inoculum_Prep->Inoculate_Plate Plate_Prep Prepare Mueller-Hinton Agar Plates Plate_Prep->Inoculate_Plate Disk_Application Apply Triazole-Impregnated Disks to the Agar Surface Inoculate_Plate->Disk_Application Incubation Incubate Plate (e.g., 35-37°C for 18-24h) Disk_Application->Incubation Measure_Zones Measure Diameters of Zones of Inhibition (mm) Incubation->Measure_Zones Interpret_Results Interpret Susceptibility (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol: Disk Diffusion

1. Preparation of Materials:

  • Test Disks: Sterile blank filter paper disks (6 mm diameter). Impregnate disks with a defined amount of the synthesized triazole solution and allow the solvent to evaporate completely.

  • Media: Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approximately 4 mm).

  • Inoculum: Prepare a 0.5 McFarland standard suspension of the test organism as described in the broth microdilution protocol.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum suspension.

  • Rotate the swab against the side of the tube to remove excess fluid.

  • Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure complete coverage.

3. Application of Disks:

  • Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to place the impregnated disks onto the agar surface.

  • Ensure disks are pressed down firmly to make complete contact with the agar.

  • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zones of inhibition to the nearest millimeter (mm) using a ruler or caliper.[18]

  • The interpretation of the results (Susceptible, Intermediate, or Resistant) is typically based on breakpoint tables established by organizations like CLSI for clinically approved antibiotics.[21][22][23][24] For novel compounds, these zones provide a comparative measure of activity.

Interpreting Zone Diameters for Novel Compounds

For newly synthesized triazoles, established breakpoints will not exist. Therefore, interpretation should be relative and comparative.

Zone Diameter (mm)Tentative InterpretationRationale
> 20 mm High ActivityIndicates significant diffusion and potent inhibition.
15 - 19 mm Moderate ActivitySuggests a good level of inhibitory effect.
10 - 14 mm Low ActivityCompound has some effect but may not be potent.
< 10 mm or No Zone InactiveThe microorganism is likely resistant to the compound.

Note: This table provides a general guideline. It is crucial to include standard reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in each assay to validate the methodology and provide a benchmark for the activity of the novel triazoles.[16]

Conclusion: A Pathway to Discovery

The systematic evaluation of synthesized triazole derivatives using standardized and well-understood methodologies is fundamental to the drug discovery process. The broth microdilution assay provides the quantitative potency data (MIC/MBC) essential for lead optimization, while the disk diffusion method offers a robust platform for initial screening. By adhering to these protocols and understanding the principles behind them, researchers can confidently identify and advance the most promising candidates in the fight against antimicrobial resistance.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute; 2022. [Link]

  • Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube; 2021. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Revie NM, Iyer KR, Robbins N, Cowen LE. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020;33(3):e00078-19. [Link]

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Molecular docking protocol for 1,2,4-triazole-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Field-Proven Molecular Docking Protocol for 1,2,4-Triazole-Based Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenges of Docking 1,2,4-Triazole Ligands

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, from antifungal medications like fluconazole to anticancer drugs such as letrozole and anastrozole. Its prevalence is due to its metabolic stability, its capacity to engage in a variety of non-covalent interactions, and its role as a versatile scaffold. However, these same chemical properties present unique challenges for accurate in silico prediction of their binding modes through molecular docking.

Unlike simple hydrophobic fragments, the 1,2,4-triazole ring's bioisosteric resemblance to other functionalities and its specific electronic and steric properties demand a carefully considered docking protocol. The key to a successful docking study lies in correctly preparing the ligand to reflect its most probable state in the biological environment. This guide, written from the perspective of a senior application scientist, provides a robust, field-proven protocol for docking 1,2,4-triazole-based ligands, emphasizing the causality behind each step to ensure scientific integrity and reproducible results.

The Foundational Principle: Accurate Ligand Preparation

The predictive power of any docking simulation is fundamentally limited by the quality of the input structures. For 1,2,4-triazole derivatives, this goes beyond simple 3D structure generation. The primary challenge lies in correctly assigning the tautomeric and protonation state of the triazole ring, which dictates its hydrogen bonding capabilities—a critical factor in molecular recognition.

The Chemo-Informatics of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This arrangement allows for different tautomeric forms and protonation states, especially at physiological pH. The pKa values of the 1,2,4-triazole ring are approximately 2.2 and 10.3, meaning it is typically neutral under physiological conditions. However, the position of the single proton on the ring can vary between the N1, N2, and N4 positions, leading to different tautomers with distinct hydrogen bond donor/acceptor patterns.

Incorrectly assigning the tautomer can lead to the complete failure of a docking simulation to identify the correct binding pose, as the scoring function will be evaluating a chemically incorrect set of potential interactions.

A Validated Workflow for 1,2,4-Triazole Docking

This protocol is designed as a self-validating system, with decision points and checks to ensure the highest possible accuracy. It is structured to be adaptable to various docking software suites, such as AutoDock, Glide, GOLD, or MOE, though specific tool recommendations are provided.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis & Validation P_Prep 1. Target Protein Preparation L_Prep 2. Ligand Preparation: 1,2,4-Triazole Considerations Grid_Gen 3. Grid Generation & Site Definition P_Prep->Grid_Gen Prepared PDBQT/MAE file Dock_Run 4. Molecular Docking Simulation L_Prep->Dock_Run Prepared MOL2/SDF file Grid_Gen->Dock_Run Grid parameter file Pose_Analysis 5. Pose Analysis & Interaction Mapping Dock_Run->Pose_Analysis Docked poses Validation 6. Protocol Validation Pose_Analysis->Validation Binding hypotheses

Caption: High-level workflow for the molecular docking of 1,2,4-triazole ligands.

Protocol Step 1: Target Protein Preparation

The goal of this step is to prepare a biologically relevant and computationally clean protein structure.

Methodology:

  • Structure Retrieval: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Prioritize high-resolution structures with a co-crystallized ligand, as this provides an invaluable reference for the binding site definition.

  • Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and ions that are not known to be structurally or catalytically important. The original co-crystallized ligand should be saved separately for later validation.

  • Structural Correction: Using a protein preparation utility (e.g., Maestro's Protein Preparation Wizard, MOE's Structure Preparation, or AutoDock Tools), perform the following:

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign correct bond orders.

    • Model any missing side chains or loops, if they are near the binding site.

  • Protonation State Assignment: Assign protonation states to titratable residues (His, Asp, Glu, Lys, Arg) appropriate for a physiological pH of ~7.4. This is a critical step that influences the hydrogen bonding network of the active site.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This relieves any steric clashes introduced during the preparation steps while preserving the overall backbone fold. A common choice is the OPLS force field.

Scientist's Insight: The choice to remove or retain specific water molecules is a critical decision. A water molecule that bridges interactions between the protein and a known ligand should be considered for retention as it is part of the pharmacophore.

Protocol Step 2: 1,2,4-Triazole Ligand Preparation

This is the most critical phase for this ligand class. The goal is to generate a low-energy 3D conformer with the correct tautomeric and protonation state.

Methodology:

  • 2D to 3D Conversion: Start with a 2D structure of the triazole ligand. Use a tool like OpenBabel or ChemBioDraw to generate an initial 3D conformation.

  • Tautomer and Protonation State Enumeration: This is the key step. Use a robust tool designed for this purpose, such as Schrödinger's LigPrep or ChemAxon's Calculator Plugins.

    • Set the target pH to 7.4 ± 1.0.

    • The software will generate all plausible tautomers and protonation states for the 1,2,4-triazole ring within this pH range. For most applications, this will result in the neutral tautomers. It is crucial to generate all of them to allow the docking software to select the best fit.

  • Energy Minimization: Perform a thorough energy minimization on all generated tautomers. Use a high-quality force field like MMFF94 or a quantum mechanical method like AM1 for more accurate charge calculations.

  • Charge Assignment: Assign partial atomic charges using a method like AM1-BCC or Gas Gasteiger-Hückel charges, which are generally suitable for organic molecules.

Scientist's Insight: Why enumerate tautomers instead of just picking one? The active site environment of a protein can have a different effective dielectric constant than bulk solvent, potentially stabilizing a tautomer that is less favorable in solution. By docking all low-energy tautomers, you allow the physics of the scoring function to determine which form makes the most favorable interactions, leading to a more robust prediction.

triazole_tautomers cluster_tautomers 1,2,4-Triazole Tautomers T1 1H-tautomer (H on N1) Output Docking-Ready 3D Structures T1->Output T2 2H-tautomer (H on N2) T2->Output T4 4H-tautomer (H on N4) T4->Output Input Initial 2D Structure LigPrep Tautomer & State Enumeration (pH 7.4) Input->LigPrep LigPrep->T1 Generate LigPrep->T2 Generate LigPrep->T4 Generate

Caption: Decision workflow for preparing 1,2,4-triazole ligand tautomers.

Protocol Step 3: Grid Generation and Binding Site Definition

This step defines the search space for the docking algorithm.

Methodology:

  • Binding Site Identification: If you have a co-crystallized ligand, the choice is simple: define the binding site as the region occupied by this ligand.

  • Grid Box Generation: Create a grid box (a cube defining the search space) that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally inefficient. A typical size is a 20-25 Å cube centered on the active site.

Protocol Step 4: Molecular Docking Simulation

Here, the prepared ligand is docked into the prepared receptor.

Methodology:

  • Select Docking Algorithm: The genetic algorithm, as implemented in AutoDock, is a well-tested method for this purpose. For higher throughput, software like Glide or AutoDock Vina can be faster.

  • Set Docking Parameters:

    • Flexibility: Treat the ligand as flexible, allowing its rotatable bonds to move. Typically, the protein is held rigid to save computational time, although side-chain flexibility can be incorporated in more advanced protocols.

    • Number of Runs: Perform a sufficient number of independent docking runs (e.g., 50-100) to ensure thorough sampling of the conformational space.

    • Scoring Function: The choice of scoring function is software-dependent (e.g., AutoDock 4 scoring function, GlideScore, ChemScore).

  • Launch the Docking Job: Run the simulation for each prepared tautomer of your 1,2,4-triazole ligand.

Protocol Step 5: Post-Docking Analysis and Pose Selection

The raw output of a docking run is a set of poses and scores. This step involves analyzing these results to generate a credible binding hypothesis.

Methodology:

  • Clustering and Ranking: Cluster the resulting poses based on root-mean-square deviation (RMSD). Analyze the top-ranked clusters. The best pose is typically the one with the lowest binding energy in the most populated cluster.

  • Visual Inspection: This is a non-negotiable step. Visually inspect the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera, Maestro).

    • Plausibility Check: Does the pose make chemical sense? Are there any steric clashes?

    • Interaction Analysis: Identify the key interactions between the ligand and the protein. For 1,2,4-triazoles, pay close attention to:

      • Hydrogen Bonds: Which nitrogen atoms are acting as donors or acceptors?

      • Metal Coordination: If your target is a metalloenzyme (e.g., cytochrome P450s like aromatase), check for coordination between a triazole nitrogen and the metal ion (e.g., the heme iron). This is a common and critical binding mode for many triazole-based inhibitors.

      • Hydrophobic and π-Stacking Interactions: Analyze interactions with the rest of the ligand scaffold.

Quantitative Data Presentation:

Summarize your findings for the top ligands in a clear, structured table.

LigandTautomerDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Ligand-A1H-9.96HEM 499, Phe 221, Trp 224Metal Coordination, H-Bond, π-π
Ligand-B4H-9.52Arg 115, Ser 117H-Bond, Hydrophobic
Ligand-C1H-9.21HEM 499, Ala 306, Thr 310Metal Coordination, H-Bond

Protocol Step 6: A Self-Validating System

A protocol is only trustworthy if it can be validated. This step ensures that your chosen parameters are appropriate for your specific biological system.

Methodology:

  • Redocking of the Co-crystallized Ligand:

    • Procedure: Take the original ligand from the crystal structure, prepare it using the same protocol (Step 2), and dock it back into its own receptor structure.

    • Success Criteria: The protocol is considered valid if the top-ranked docking pose has an RMSD of less than 2.0 Å from the crystallographic pose. This confirms that the docking algorithm and scoring function can reproduce the experimentally observed binding mode.

  • Screening Validation with Decoy Sets:

    • Procedure: Create a dataset containing your known active 1,2,4-triazole ligands and a larger set of "decoy" molecules with similar physicochemical properties but different topology. Dock all compounds using your protocol.

    • Success Criteria: A valid protocol should consistently rank the known actives with better scores than the majority of the decoys. This can be quantified by calculating the area under the curve (AUC) for a receiver operating characteristic (ROC) plot, where an AUC > 0.7 is generally considered a good result.

Conclusion

Molecular docking of 1,2,4-triazole-based ligands is a powerful tool in drug discovery, but its predictive accuracy is critically dependent on a chemically-aware protocol. By placing special emphasis on the enumeration of tautomers and protonation states, researchers can accurately model the key hydrogen bonding and metal-coordinating interactions that often govern the potency of this important class of molecules. The validation steps outlined are not optional; they are integral to establishing the trustworthiness of the in silico model. This comprehensive approach ensures that the generated binding hypotheses are not only computationally sound but also biochemically plausible, providing a solid foundation for subsequent stages of drug development.

References

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(1), 22-27. (URL not provided in search results)
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(23), 8533. [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek, 3(1), 1-10. [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]

  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. Egyptian Journal of Chemistry. [Link]

  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia, 70. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2433-2446. [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Journal of Applied Pharmaceutical Science, 14(3), 123-134. [Link]

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. ResearchGate. (Preprint) [Link]

  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 21(18), 6596. [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 21(11), 1573. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(16), 4984. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Center for Biotechnology Information. [Link]

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 15-24. [Link]

Application Notes & Protocols: (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of coordination chemistry continually seeks novel ligands that can impart unique electronic and steric properties to metal centers, leading to new materials, catalysts, and therapeutic agents. The 1,2,4-triazole moiety is a privileged heterocyclic scaffold due to its exceptional coordination versatility, arising from the presence of three nitrogen atoms with distinct electronic environments.[1][2] This allows for the formation of a wide array of coordination complexes with diverse architectures and functionalities, including discrete mononuclear and polynuclear species, as well as coordination polymers.[1][2][3] The incorporation of a phenyl group at the 3-position and a methanamine side chain at the 5-position of the 1H-1,2,4-triazole ring system creates the ligand (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine. This ligand is of significant interest as it combines the proven coordination ability of the triazole ring with a flexible aminomethyl donor group, offering multiple potential binding sites for metal ions.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound in coordination chemistry. The protocols outlined herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Ligand Synthesis: A Proposed Pathway

While the direct synthesis of this compound is not extensively reported, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous triazole derivatives.[4][5] The proposed synthesis involves a two-step process starting from the readily available 3-phenyl-1H-1,2,4-triazol-5-carbonitrile.

Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-carbonitrile

This precursor can be synthesized via the reaction of benzoyl cyanide with aminoguanidine.

Step 2: Reduction of the Nitrile to the Amine

The crucial step is the reduction of the nitrile group to a primary amine. This can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

G cluster_0 Proposed Synthesis of this compound Precursor 3-Phenyl-1H-1,2,4-triazol-5-carbonitrile Reagent LiAlH4 / Anhydrous THF Precursor->Reagent Reduction Workup Aqueous Work-up Reagent->Workup Product This compound Workup->Product

Caption: Proposed synthetic workflow for the target ligand.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Phenyl-1H-1,2,4-triazol-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Addition of Precursor: Dissolve 3-phenyl-1H-1,2,4-triazol-5-carbonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Extraction: Filter the resulting solid and wash it thoroughly with THF and diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Coordination Chemistry: Synthesis of Metal Complexes

This compound is anticipated to be a versatile ligand, capable of acting as a bidentate chelating agent through the N4 of the triazole ring and the nitrogen of the aminomethyl group, or as a bridging ligand. The following are general protocols for the synthesis of its coordination complexes with transition metals.

G cluster_1 General Synthesis of Metal Complexes Ligand This compound Reaction Stirring / Reflux Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2, Zn(NO3)2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Complex [M(Ligand)n]Xm Reaction->Complex

Caption: General workflow for the synthesis of coordination complexes.

Protocol 1: Synthesis of a Copper(II) Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Dissolve this compound (2 eq.) in methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 eq.) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change and/or precipitation should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by filtration, wash with cold methanol, and dry in a desiccator.

Protocol 2: Synthesis of a Zinc(II) Complex

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ethanol

Procedure:

  • Dissolve this compound (2 eq.) in warm ethanol.

  • Dissolve zinc(II) nitrate hexahydrate (1 eq.) in ethanol.

  • Add the ligand solution to the metal salt solution.

  • Reflux the mixture for 3-5 hours.

  • Allow the solution to cool slowly to room temperature to facilitate crystal growth.

  • Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for Ligand Expected Observations for Complex
FT-IR Spectroscopy Identify functional groups and coordination sites.N-H stretching (amine and triazole), C=N stretching (triazole ring).Shift in N-H and C=N stretching frequencies upon coordination to the metal ion.[6]
¹H and ¹³C NMR Spectroscopy Elucidate the molecular structure.Characteristic peaks for phenyl, triazole, and methylene protons and carbons.Broadening or shifting of peaks near the coordination sites due to the influence of the paramagnetic metal ion (if applicable) or coordination-induced changes in electron density.[6]
UV-Vis Spectroscopy Investigate electronic transitions.π-π* transitions of the phenyl and triazole rings.Appearance of d-d transition bands (for transition metals) and shifts in ligand-centered transitions.
Mass Spectrometry Determine the molecular weight.Molecular ion peak corresponding to the ligand's mass.Molecular ion peak corresponding to the complex or its fragments.
Single-Crystal X-ray Diffraction Determine the precise 3D structure.N/AProvides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing.[7]

Potential Applications

The coordination complexes of this compound are expected to exhibit a range of interesting properties and potential applications, drawing parallels from the broader family of triazole-based metal complexes.[1][8]

  • Medicinal Chemistry: Triazole derivatives and their metal complexes have demonstrated significant biological activities, including anticancer, antifungal, and antibacterial properties.[6][9][10] The coordination of the ligand to a metal center can enhance its therapeutic efficacy.[6]

  • Catalysis: The well-defined coordination sphere around the metal center can create active sites for various catalytic transformations, such as oxidation reactions.[7]

  • Materials Science: The ability of the ligand to act as a bridge between metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.[8][11]

Conclusion

This compound represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its synthesis is achievable through established chemical transformations. The resulting metal complexes are anticipated to possess rich structural diversity and a wide range of potential applications. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the coordination chemistry of this versatile ligand and unlock its full potential.

References

  • Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal, 19(6), 35. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates.
  • National Institutes of Health. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
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  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o126. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
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  • Eurasian Chemical Communications. (2022, July 14). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazoles in Coordination Complexes. Retrieved from [Link]

  • (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • RSC Publishing. (n.d.). New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Retrieved from [Link]

  • ACS Publications. (2010, May 4). Click-Triazole N2 Coordination to Transition-Metal Ions Is Assisted by a Pendant Pyridine Substituent. Inorganic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 1,2,4-Triazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 1,2,4-triazole rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this crucial heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its hydrogen bonding capabilities, dipole character, and structural rigidity, which allow for high-affinity interactions with biological targets.[1] However, controlling the site of functionalization (N1, N2, or N4) on the triazole ring is a common and significant challenge. This guide provides in-depth, experience-driven advice to help you overcome these hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with 1,2,4-triazoles.

Q1: I'm getting a mixture of N1 and N4 alkylated products. How can I improve the regioselectivity?

This is a classic challenge in 1,2,4-triazole chemistry. The regioselectivity of N-alkylation is a delicate interplay of electronic and steric factors, as well as reaction conditions. Here’s a breakdown of the key factors and how to manipulate them:

  • Electronic Effects: The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-tautomer.[1] This inherent stability often favors N1 substitution. However, the electronics of your specific triazole (i.e., the substituents already on the ring) can alter the nucleophilicity of the different nitrogen atoms.

  • Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will generally favor substitution at the less sterically hindered nitrogen.

  • Reaction Conditions:

    • Base: The choice of base is critical. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been reported to consistently yield a high ratio of N1 to N4 alkylated products, often around 90:10.

    • Solvent: The polarity of the solvent can influence which tautomer is more prevalent and the nature of the ion pairs in solution, thereby affecting the regiochemical outcome.

    • Temperature: Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

Q2: What is the best way to functionalize the C3 or C5 position of the 1,2,4-triazole ring?

Direct C-H functionalization of the triazole ring is a powerful strategy. The C5 position is generally more electron-deficient and thus more susceptible to deprotonation and subsequent functionalization.[2] Metal-catalyzed C-H activation has emerged as a key tool for these transformations. For example, palladium-catalyzed direct C-H arylation of 1-substituted 1,2,4-triazoles has been successfully developed.

Q3: How can I reliably distinguish between the different regioisomers of my functionalized triazole?

Characterization of regioisomers is crucial. A combination of analytical techniques is often necessary for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools. The chemical shifts of the triazole ring protons and carbons will be distinct for each isomer. In some cases, 2D NMR techniques like HMBC and NOESY can be invaluable for confirming connectivity and spatial relationships.

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides definitive proof of the isomeric structure.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts of the possible isomers. Comparing the calculated shifts to the experimental data can provide strong evidence for the correct isomer.[2]

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to common experimental challenges.

Problem 1: Poor Regioselectivity in N-Alkylation

Scenario: You are attempting to alkylate a substituted 1,2,4-triazole and are consistently obtaining a difficult-to-separate mixture of N1 and N4 isomers.

Root Cause Analysis and Solutions:

The outcome of N-alkylation is often a battle between the thermodynamic and kinetic products. The N1-substituted isomer is typically the thermodynamically more stable product, while the N4-substituted isomer can sometimes be the kinetically favored one, depending on the conditions.

Troubleshooting Workflow:

start Poor N-Alkylation Regioselectivity base Modify the Base start->base Is your base too strong/weak? solvent Change the Solvent System start->solvent Is your solvent influencing tautomer equilibrium? temp Adjust the Temperature start->temp Are you running at high temperatures? protect Consider a Protecting Group Strategy start->protect Is direct alkylation failing? result Improved Regioselectivity base->result solvent->result temp->result protect->result start 1,3,4-Oxadiazole Side Product Formation conditions Modify Reaction Conditions start->conditions Are conditions too harsh? reagents Alter Reagent Addition Order start->reagents Is acylhydrazine self-condensing? catalyst Change the Catalyst start->catalyst Is the catalyst promoting the wrong pathway? result Minimized Side Product conditions->result reagents->result catalyst->result

Sources

Addressing solubility challenges of phenyl-triazole compounds in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting with some focused Google searches. I'm aiming to build a solid foundation of information about phenyl-triazole compounds, specifically their solubility issues in biological assays. I will focus on physicochemical properties, formulation strategies, and analytical methods.

Developing Solubility Protocols

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Planning Solubility Strategy

I'm now starting a round of targeted searches to comprehensively gather data on phenyl-triazole compounds' solubility issues in biological assays, considering physicochemical properties, formulation, and analytical techniques. I'll transform these findings into a Q&A format for a technical support center, including troubleshooting. Then I plan to build a structured guide from fundamentals to advanced techniques, citing authoritative sources. I will draft detailed protocols for solubility assays, alongside workflows using Graphviz DOT. Finally, I will write the complete guide.

Technical Support Center: Optimization of Copper-Catalyzed Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ligation chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve reliable, high-yielding synthesis of 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

The CuAAC reaction, a cornerstone of "click chemistry," is the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, yielding exclusively the 1,4-isomer, unlike the thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed version.[1]

Q2: Why is a Cu(I) source necessary, and how is it typically generated and maintained?

Copper in its +1 oxidation state, Cu(I), is the active catalyst in the CuAAC reaction.[1] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Therefore, reactions are often set up using a stable Cu(II) salt (e.g., CuSO₄) in conjunction with a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most common reducing agent for this purpose.[1][3] An excess of sodium ascorbate is recommended to not only maintain a sufficient concentration of Cu(I) but also to prevent oxidative homocoupling of the alkyne starting material.[1]

Q3: What is the role of a ligand in the CuAAC reaction?

Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to Cu(II), and increasing its solubility in various solvent systems. Furthermore, certain ligands can significantly accelerate the reaction rate.[3][4][5] For bioconjugation applications in aqueous media, water-soluble ligands like THPTA [tris(3-hydroxypropyltriazolylmethyl)amine] are often employed.[4][6] These ligands also protect sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated under the reaction conditions.[3][5]

Q4: Can this reaction be performed in aqueous conditions?

Yes, one of the significant advantages of the CuAAC reaction is its tolerance to a wide range of solvents, including water.[1] The reaction is often insensitive to aqueous conditions and a pH range of 4 to 12, making it highly suitable for bioconjugation.[1] In fact, the reaction rate has been observed to be accelerated in water.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired triazole product, or no product at all. What are the likely causes and how can I fix this?

A: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction setup.

Potential Cause 1: Inactive Copper Catalyst

The most frequent culprit is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.

  • Solution:

    • Ensure a Reducing Environment: Always use a fresh solution of a reducing agent like sodium ascorbate. A slight excess (typically 2-5 equivalents relative to the copper catalyst) is recommended to maintain the Cu(I) state throughout the reaction.[1]

    • Degas Your Solvents: Oxygen is the primary oxidant. Before adding the copper catalyst, thoroughly degas your reaction solvent(s) by bubbling with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw technique for organic solvents. Running the reaction under an inert atmosphere is good practice.[7]

    • Use a Ligand: A suitable copper-chelating ligand will protect the Cu(I) from oxidation and improve catalytic turnover.[4][8]

Potential Cause 2: Poor Reagent Quality or Stability

  • Solution:

    • Verify Azide Stability: Organic azides can be unstable, especially low molecular weight azides. If you suspect decomposition, it is best to synthesize the azide fresh or purify it before use.

    • Check Alkyne Purity: Ensure your alkyne is pure and free from contaminants that could poison the catalyst.

    • Use High-Quality Solvents: Impurities in solvents can interfere with the reaction. Use anhydrous or high-purity grade solvents.

Potential Cause 3: Inappropriate Reaction Conditions

  • Solution:

    • Solvent Choice: While the reaction is robust, the choice of solvent can impact reaction rates. Protic solvents like water, t-BuOH, and ethanol, often in mixtures with THF or DMSO, are commonly effective. For substrates with poor aqueous solubility, organic solvents like DMSO, DMF, or acetonitrile can be used.[9]

    • Temperature: Most CuAAC reactions proceed efficiently at room temperature.[1] However, for slow reactions involving sterically hindered substrates, gentle heating (e.g., 40-65 °C) may be beneficial. Avoid excessively high temperatures, which can promote side reactions.[2]

    • Concentration: Ensure the reaction is sufficiently concentrated. For bimolecular reactions, higher concentrations will lead to faster rates.

Potential Cause 4: Inhibitors in the Reaction Mixture

  • Solution:

    • Buffer Choice: Certain buffers can interfere with the reaction. Buffers containing coordinating anions like Tris or phosphate can compete with the ligand for copper binding, inhibiting the reaction.[9] Consider using non-coordinating buffers like HEPES.

    • Substrate Impurities: If your substrates are not pure, impurities containing functional groups that can coordinate strongly to copper (e.g., thiols) may inhibit catalysis. Purify your starting materials if this is suspected.

Problem 2: Byproduct Formation

Q: I am observing significant byproduct formation, particularly a product with double the mass of my alkyne starting material. What is happening?

A: This is a classic case of alkyne homocoupling, also known as the Glaser coupling, which is a common side reaction in CuAAC.

Potential Cause: Oxidative Homocoupling of the Alkyne

This occurs when two molecules of the terminal alkyne couple to form a diyne. This side reaction is promoted by the presence of oxygen and Cu(II).

  • Solution:

    • Maintain a Reducing Environment: The most effective way to suppress alkyne homocoupling is to minimize the amount of Cu(II) and oxygen. Use a sufficient excess of sodium ascorbate (at least 2 equivalents relative to copper) and ensure your reaction is thoroughly deoxygenated.[1]

    • Optimize Ligand-to-Copper Ratio: The use of an appropriate ligand can also help to suppress this side reaction by stabilizing the Cu(I) state.

Problem 3: Difficulty in Product Purification

Q: My reaction has gone to completion, but I am struggling to remove the copper catalyst from my final product. What are the best practices for purification?

A: Residual copper can be problematic, especially for biological applications or subsequent catalytic steps.

  • Solution:

    • Aqueous Workup with a Chelating Agent: After the reaction, if your product is soluble in an organic solvent, perform an aqueous wash with a solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia.[10] These will coordinate with the copper ions and extract them into the aqueous phase.

    • Silica Gel Chromatography: For many small molecules, standard silica gel chromatography is effective at separating the triazole product from the copper catalyst and other reaction components. A small amount of ammonia in the eluent can sometimes help to remove residual copper from the column.

    • Specialized Resins: There are commercially available resins designed to scavenge copper and other metals from reaction mixtures.

Experimental Protocols

Standard Protocol for CuAAC Reaction (Small Molecule Synthesis)

This protocol is a general starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reaction Setup:

    • To a reaction vial, add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).

    • Add a suitable solvent or solvent mixture (e.g., a 1:1 mixture of t-BuOH and water) to achieve a concentration of approximately 0.1-0.5 M.

    • Stir the mixture to ensure homogeneity.

    • Add the sodium ascorbate solution (0.1 eq, 10 mol%).

    • Add the CuSO₄·5H₂O solution (0.01-0.05 eq, 1-5 mol%).

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data and Visualization

Table 1: Common Ligands for CuAAC and Their Properties
LigandCommon NameKey PropertiesRecommended Use
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAHighly water-soluble, accelerates reaction, protects biomolecules.[4][6]Bioconjugation in aqueous buffers.[5]
Tris(benzyltriazolylmethyl)amineTBTASoluble in organic solvents and aqueous/organic mixtures.[4]General purpose, especially in mixed solvent systems.
Bathocuproinedisulfonic acidBCDSWater-soluble, strong Cu(I) chelator.Situations requiring strong copper chelation.
Tris(2-pyridylmethyl)amineTPMAEffective in both aqueous and organic solvents.Versatile applications.
Diagram 1: Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_redox Catalyst Generation & Oxidation Cu(I)L Cu(I) Catalyst Alkyne_Complex Cu(I)-Alkyne Complex Cu(I)L->Alkyne_Complex + Alkyne Copper_Acetylide Copper Acetylide Alkyne_Complex->Copper_Acetylide - H+ Azide_Coordination Azide Coordination Copper_Acetylide->Azide_Coordination + Azide Cycloaddition Six-membered Cu(III) Metallacycle Intermediate Azide_Coordination->Cycloaddition Cyclization Product_Release Cu(I)-Triazole Adduct Cycloaddition->Product_Release Reductive Elimination Product_Release->Cu(I)L + H+ - Triazole Product Cu(II) Cu(II) Precursor Cu(I)L_gen Cu(I) Catalyst Cu(II)->Cu(I)L_gen + Reductant (e.g., Ascorbate) Oxidation Inactive Cu(II) Cu(I)L_gen->Oxidation + O2

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Stable? Check_Catalyst->Check_Reagents No Sol_Catalyst Degas Solvents Add Fresh Reductant Use a Ligand Check_Catalyst->Sol_Catalyst Yes Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions No Sol_Reagents Purify or Re-synthesize Starting Materials Check_Reagents->Sol_Reagents Yes Check_Inhibitors Are Inhibitors Present? Check_Conditions->Check_Inhibitors No Sol_Conditions Adjust Solvent Change Temperature Increase Concentration Check_Conditions->Sol_Conditions Yes Sol_Inhibitors Change Buffer System Purify Substrates Check_Inhibitors->Sol_Inhibitors Yes

Caption: A workflow for troubleshooting low-yield CuAAC reactions.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Reddit - Click Chemistry Problems. (2025, November 18). Reddit. Retrieved January 26, 2026, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Wang, X., Geng, Y., & Zhang, Y. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1934–1940. [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022, December 21). ACS Omega. [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021, June 30). Anais da Academia Brasileira de Ciências. [Link]

  • Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. (n.d.). Chemical Communications. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). Bioconjugate Chemistry. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). Chemical Society Reviews. [Link]

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (n.d.). Organic Letters. [Link]

  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. (n.d.). Tetrahedron Letters. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021, December 16). ResearchGate. Retrieved January 26, 2026, from [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). Organic Letters. [Link]

  • Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved January 26, 2026, from [Link]

  • Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. (2008, June 13). Organic Letters. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021, January 14). Chemical Reviews. [Link]

  • Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst. (n.d.). New Journal of Chemistry. [Link]

  • Novel, nanomagnetic and recoverable copper(0)-catalyst in one-pot access to 1,4-disubstituted 1,2,3-triazoles and 5-substituted 1H-tetrazoles in water. (2025, February 12). RSC Advances. [Link]

  • Optimization of the reaction conditions for the CuAAC of AzPTES and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (n.d.). Chemical Communications. [Link]

Sources

Enhancing the biological efficacy of 1,2,4-triazole analogs through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of 1,2,4-triazole analogs. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the complexities of synthesis, purification, and biological evaluation. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring your efforts are both efficient and scientifically sound.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure with Complex Challenges

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs with diverse therapeutic activities, including antifungal, anticancer, and anticonvulsant properties.[1] Its unique structural features—hydrogen bonding capacity, dipole character, and metabolic stability—allow for high-affinity interactions with various biological targets.[1]

However, enhancing the biological efficacy of these analogs is not a trivial pursuit. It requires a deep understanding of structure-activity relationships (SAR), precise control over synthetic pathways, and robust biological validation. Researchers frequently encounter challenges ranging from poor yields and difficult purifications to inconsistent biological data and compound insolubility. This guide provides a structured approach to addressing these common issues.

Section 1: Synthesis & Structural Modification - Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and strategic modification of the 1,2,4-triazole core.

Q1: What are the most common and reliable methods for synthesizing the 1,2,4-triazole core?

A1: The choice of synthetic route largely depends on the desired substitution pattern and the available starting materials. Several robust methods exist:

  • From Hydrazides and Amidines/Thioamides: This is a classic and versatile approach. For instance, reacting hydrazides with secondary amides using trifluoroacetic anhydride activation followed by microwave-induced cyclodehydration is effective for producing 3,4,5-trisubstituted 1,2,4-triazoles.[2]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently used for oxidative cyclization reactions. For example, a system using a copper catalyst with an oxidant like O2 can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines.[2] However, be mindful of potential copper contamination in the final product, which can interfere with biological assays.[3]

  • Metal-Free Synthesis: To avoid metal contamination, metal-free pathways are gaining traction. One such method involves the condensation of isothiocyanates, amidines, and hydrazines in a one-pot [2+1+2] cyclization process, which is environmentally friendly and suitable for gram-scale synthesis.[2]

  • Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation of hydrazines and formamide provides a catalyst-free and efficient method for generating substituted 1,2,4-triazoles with excellent functional group tolerance.[4]

Q2: I want to explore the Structure-Activity Relationship (SAR). Which positions on the 1,2,4-triazole ring are the most strategic to modify?

A2: The N-1, C-3, and C-5 positions are the primary "hotspots" for modification to tune the biological activity. The N-4 position is also a key point for derivatization.

  • N-1 Position: Substituents here often influence pharmacokinetic properties like absorption and metabolism. Aryl or substituted aryl groups at N-1 are common. The nature of this substituent can dramatically alter the compound's interaction with target enzymes.

  • C-3 Position: Modifications at C-3, often with sulfur-containing moieties (thiols, thiones), have been shown to be critical for a range of activities, including antimicrobial and anticancer effects.[5]

  • C-5 Position: This position is frequently modified to enhance potency and selectivity. For example, attaching various heterocyclic rings or functionalized side chains can lead to improved binding affinity.

The general workflow for synthesis and evaluation is outlined below.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis & Modification cluster_validation Validation & Evaluation Start Select Starting Materials (e.g., Hydrazides, Amidines) Synth Core Synthesis (e.g., Cyclocondensation) Start->Synth Mod Structural Modification (Substitution at N-1, C-3, C-5) Synth->Mod Purify Purification (Crystallization, Chromatography) Mod->Purify Char Structural Characterization (NMR, MS, IR) Purify->Char BioAssay Biological Screening (e.g., In-vitro Assays) Char->BioAssay SAR SAR Analysis & Data Interpretation BioAssay->SAR SAR->Mod Iterative Design LeadOpt Lead Optimization SAR->LeadOpt

Caption: A general workflow for the synthesis, validation, and optimization of 1,2,4-triazole analogs.

Section 2: Troubleshooting Guide - Synthesis & Purification

Even with established protocols, experimental challenges are common. This guide provides a systematic approach to troubleshooting.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inefficient Cyclization: The energy barrier for the cyclodehydration step may not be overcome. 2. Degradation of Starting Materials: Reagents like hydrazides can be unstable under harsh acidic or basic conditions. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Switch to Microwave Synthesis: Microwave irradiation can provide rapid, uniform heating, often accelerating the reaction and improving yields where conventional heating fails.[4] 2. Optimize pH and Temperature: Perform small-scale test reactions at different pH values and temperatures. Use milder bases (e.g., K₂CO₃ instead of NaOH) or acids. 3. Verify Reagent Purity & Ratios: Ensure starting materials are pure via NMR or melting point analysis. Re-run the reaction with precise stoichiometry.
Formation of Multiple Products / Regioisomer Issues 1. Ambiguous Reaction Sites: Unsymmetrical starting materials can lead to the formation of different regioisomers (e.g., 1,3,5- vs. 1,2,4-trisubstituted triazoles). 2. Side Reactions: Competing reactions, such as dimerization of starting materials, can occur.1. Use Regioselective Catalysts: Certain catalysts can favor the formation of one isomer over another. For example, in some reactions, Cu(II) catalysis yields 1,5-disubstituted products, while Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles.[4] 2. Employ a One-Pot, Multi-Component Reaction: These reactions can be highly regioselective by controlling the order of addition and intermediate formation, minimizing side products.[2]
Difficulty in Product Purification 1. Residual Metal Catalyst: Copper or other metal catalysts can form coordination complexes with the triazole product, making them difficult to remove by standard extraction.[3] 2. Similar Polarity of Product and Byproducts: If the desired product and impurities have similar polarities, separation by column chromatography is challenging.1. Use a Metal Scavenger or Chelating Agent: Add a small amount of EDTA or a specialized silica-based metal scavenger to the crude product solution to bind the metal, which can then be filtered off. 2. Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). 3. Derivative Formation: If all else fails, consider converting the product to a crystalline derivative (e.g., a hydrochloride salt), which may be easier to purify. The parent compound can be regenerated afterward.
Inconsistent Spectroscopic Data (NMR, MS) 1. Presence of Tautomers: 1,2,4-triazoles can exist in different tautomeric forms (1H and 4H), leading to extra or broadened peaks in the NMR spectrum.[1] 2. Solvent Adducts: Solvents like DMSO or water can be tightly bound to the product, showing up in the NMR and affecting mass spectrometry results.1. Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help resolve tautomeric equilibria. 2. Use Deuterated Solvents with Exchange: Adding a drop of D₂O to your NMR sample can help identify exchangeable protons (N-H), confirming the triazole structure. 3. High Vacuum Drying: Dry the sample under a high vacuum for an extended period at a slightly elevated temperature (if thermally stable) to remove residual solvents before analysis.
Section 3: Biological Evaluation - FAQs & Troubleshooting

Successful synthesis is only half the battle. Obtaining reliable biological data requires careful experimental design and troubleshooting.

Q1: My synthesized 1,2,4-triazole analog shows poor solubility in aqueous buffers for biological assays. How can I address this?

A1: This is a very common issue. Here’s a prioritized approach:

  • Use a Co-Solvent: Initially, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before making the final dilution in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and run a vehicle control to confirm it doesn't affect the assay outcome.

  • Introduce Solubilizing Groups: If insolubility is a persistent issue across a series of analogs, consider re-engaging in chemical synthesis. Modify the parent structure by introducing polar or ionizable functional groups (e.g., amines, carboxylic acids, or short polyethylene glycol chains). This is a key strategy in drug development to improve pharmacokinetic properties.[6]

  • Formulate with Excipients: For in-vivo studies, formulation with solubilizing agents like cyclodextrins or Cremophor EL can be explored, though this requires specialized formulation expertise.

Q2: I'm getting inconsistent results (poor reproducibility) in my cell-based anticancer assays. What could be the cause?

A2: Inconsistent results often stem from multiple factors.

  • Compound Purity: Even small amounts of impurities, especially residual metal catalysts or cytotoxic intermediates, can lead to variable results. Re-verify the purity of your compound batch using HPLC (>95% is a common standard).

  • Cell Health and Passage Number: Ensure your cell lines are healthy, free from contamination, and used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Compound Stability: The triazole analog may be unstable in the assay medium over the incubation period (e.g., 24-72 hours). Assess the compound's stability by incubating it in the medium, and then use HPLC to check for degradation over time.

  • Assay Interference: Some compounds can interfere with the assay readout itself (e.g., auto-fluorescence in a fluorescence-based assay). Run appropriate controls, including your compound in a cell-free assay system, to check for interference.

Section 4: Key Experimental Protocol - A General Procedure for Synthesis

This protocol provides a representative, step-by-step method for the synthesis of a 3,5-disubstituted 1,2,4-triazole. Note: This is a general guide; specific quantities, temperatures, and reaction times must be optimized for your specific substrates.

Objective: Synthesize 3-Aryl-5-alkyl-1H-1,2,4-triazole via condensation.

Materials:

  • Aroyl hydrazide (1.0 eq)

  • Aliphatic imino ether hydrochloride (1.1 eq)

  • Pyridine (solvent)

  • Ethanol (for recrystallization)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aroyl hydrazide (1.0 eq) and the aliphatic imino ether hydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous pyridine to the flask to act as both a solvent and a base to neutralize the HCl. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-8 hours.

    • Causality Check: Pyridine is used as a high-boiling solvent and base. The reflux temperature provides the necessary activation energy for the condensation and subsequent cyclodehydration reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (aroyl hydrazide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice-cold water. This will precipitate the crude product.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual pyridine.

  • Purification:

    • Dry the crude solid in a vacuum oven.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure 3,5-disubstituted 1,2,4-triazole.

  • Characterization (Self-Validation):

    • Obtain the melting point of the purified product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the expected structure.

    • Assess purity using HPLC analysis (should be >95%).

Section 5: Data Interpretation & Structure-Activity Relationship (SAR)

The ultimate goal of structural modification is to establish a clear SAR. This involves correlating changes in chemical structure with changes in biological activity.

SAR_Diagram cluster_nodes Triazole R1 R1 (N-1 Position) - Modulates PK properties - Steric bulk can affect binding R3 R3 (C-3 Position) - H-bond donor/acceptor site - Often key for target engagement R5 R5 (C-5 Position) - Lipophilicity/Solubility balance - Can confer selectivity p1 p1->R1 p3 p3->R3 p5 p5->R5

Caption: Key modification points on the 1,2,4-triazole core for SAR studies.

Interpreting Your Results:

  • Halogenation: Introducing electron-withdrawing groups like fluorine or chlorine to aryl substituents can enhance activity. For example, multihalogenated indole derivatives of triazoles have shown significantly increased antifungal activity.[1] This is often due to enhanced binding interactions (e.g., halogen bonds) or improved metabolic stability.

  • Lipophilicity: Systematically varying the lipophilicity (logP) of your substituents is crucial. Often, a parabolic relationship exists where activity increases with lipophilicity to an optimal point, after which it decreases due to poor solubility or non-specific binding.

  • Steric Effects: The size and shape of your substituents are critical. A bulky group might enhance activity by occupying a specific hydrophobic pocket in the target protein, or it could completely abolish activity by sterically hindering the necessary binding conformation.

  • Molecular Hybridization: A powerful strategy involves linking the 1,2,4-triazole core to another known pharmacophore.[1] For instance, creating hybrids of triazoles and chalcones has led to potent anticancer agents by combining the mechanisms of both scaffolds.[6]

By systematically modifying these positions and carefully analyzing the resulting biological data, you can build a robust SAR model to guide the rational design of more potent and selective 1,2,4-triazole analogs.

References
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022, November 3). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2024, December 20). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Welcome to the technical support center for strategies to modify (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine to improve its bioavailability. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and detailed experimental protocols in a readily accessible question-and-answer format. As Senior Application Scientists, we have synthesized our expertise to offer you a practical and scientifically rigorous resource to navigate the challenges of optimizing this promising scaffold.

Understanding the Molecule: Predicted Physicochemical Properties

Before embarking on modification strategies, it is crucial to understand the baseline physicochemical properties of our lead compound, this compound. Since experimental data may not be readily available, we have utilized established computational models to predict key parameters that influence bioavailability. These values provide a working hypothesis for the potential challenges and guide our strategic approach to optimization.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight ~188.22 g/mol Favorable for good permeability (within Lipinski's Rule of 5).
logP 1.5 - 2.5Moderate lipophilicity; may have a reasonable balance between solubility and permeability, but could be improved.
Aqueous Solubility (logS) -2.0 to -3.0Low to moderate aqueous solubility, which could be a limiting factor for dissolution and absorption.
pKa (most basic) 7.5 - 8.5 (Amine)The primary amine is likely to be protonated at physiological pH, which can increase aqueous solubility but may reduce membrane permeability.
pKa (most acidic) 9.0 - 10.0 (Triazole N-H)The triazole ring has a weakly acidic proton.
Topological Polar Surface Area (TPSA) ~70-80 ŲWithin the acceptable range for good oral bioavailability.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Note: These values are estimations from various computational platforms and should be experimentally verified.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges that may arise during the experimental process of modifying this compound to enhance its bioavailability.

Q1: My initial in vivo studies with this compound show low oral bioavailability. What are the most likely reasons and my first steps?

Answer:

Low oral bioavailability for a compound with the predicted properties of this compound likely stems from a combination of two key factors: poor aqueous solubility and first-pass metabolism .

  • Solubility-Limited Absorption: The predicted low to moderate aqueous solubility (logS -2.0 to -3.0) suggests that the compound may not fully dissolve in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption. The planar nature of the phenyl and triazole rings could lead to strong crystal lattice energy, further reducing solubility.

  • Metabolic Instability: The primary amine and the phenyl group are potential sites for rapid metabolism in the liver (first-pass metabolism). The primary amine can undergo oxidation by monoamine oxidases (MAOs) or N-acetylation, while the phenyl ring is susceptible to hydroxylation by cytochrome P450 enzymes.

Your initial troubleshooting steps should focus on experimentally verifying these potential liabilities:

  • Determine Aqueous Solubility: Experimentally measure the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract).

  • Assess Metabolic Stability: Perform an in vitro liver microsomal stability assay to determine the rate of metabolic degradation.

  • Evaluate Permeability: Conduct a Caco-2 cell permeability assay to understand its ability to cross the intestinal epithelium.

Based on these results, you can then devise a targeted strategy for modification.

Q2: How can I improve the aqueous solubility of my compound?

Answer:

Improving aqueous solubility is a critical step towards enhancing bioavailability. For this compound, you can explore both chemical modification and formulation strategies.

Chemical Modification Strategies:

  • Salt Formation: The presence of a basic primary amine makes salt formation an excellent and straightforward strategy. Screening a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate) can lead to a salt form with significantly improved solubility and dissolution rate.

  • Prodrug Approach: You can temporarily mask the primary amine with a hydrophilic promoiety to create a more soluble prodrug. This promoiety is then cleaved in vivo to release the active parent drug. A common strategy is the formation of a phosphate ester prodrug.

Formulation Strategies:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.

Experimental Protocol: Salt Screening

Objective: To identify a salt form of this compound with improved aqueous solubility.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • Various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate)

  • 96-well plate, magnetic stirrer, and heating block

  • Analytical balance, pH meter

  • HPLC with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Acid Screening: In a 96-well plate, dispense an aliquot of the drug stock solution into each well.

  • Add a stoichiometric amount (e.g., 1.05 equivalents) of each selected acid to the respective wells.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Add a small amount of a crystallization solvent (or anti-solvent) and allow the plate to stand at room temperature and then at 4°C to induce crystallization.

  • Isolation and Characterization: Isolate any resulting solids by filtration or centrifugation. Characterize the solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form and differential scanning calorimetry (DSC) to determine the melting point.

  • Solubility Measurement: Determine the aqueous solubility of the most promising salt forms using the shake-flask method and quantify the concentration by HPLC.

Q3: The primary amine in my molecule is a metabolic liability. How can I protect it without losing activity?

Answer:

Protecting the primary amine from first-pass metabolism is a key strategy. The goal is to create a bioreversible modification that is stable in the GI tract and liver but is cleaved at the target site or systemically to release the active drug.

  • N-Acylation to Form a Prodrug: Acylating the primary amine to form an amide is a common and effective prodrug strategy. The resulting amide is generally more resistant to MAO-mediated oxidation. The choice of the acyl group can be tuned to control the rate of hydrolysis back to the active amine by plasma and tissue esterases or amidases.

  • Carbamate Prodrugs: Formation of a carbamate is another viable option. Carbamate prodrugs can offer a different hydrolysis profile compared to amides and can be designed for targeted release.

Experimental Protocol: N-Acylation to Synthesize an Amide Prodrug

Objective: To synthesize an N-acetyl prodrug of this compound.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer, round-bottom flask, dropping funnel

  • Silica gel for column chromatography

  • TLC plates

  • NMR spectrometer, mass spectrometer

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the base (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the structure of the N-acetylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Q4: The phenyl group is another potential site for metabolism. What modifications can I make to block this?

Answer:

The unsubstituted phenyl ring is a common "metabolic soft spot" susceptible to oxidation by CYP450 enzymes. Modifying this ring can improve metabolic stability and, in some cases, also enhance solubility.

  • Bioisosteric Replacement: A highly effective strategy is to replace the phenyl ring with a bioisostere. A pyridine ring is a classic and often successful replacement. The nitrogen atom in the pyridine ring generally deactivates the ring towards oxidative metabolism. The position of the nitrogen (2-, 3-, or 4-pyridyl) can be varied to fine-tune electronic properties and potential hydrogen bonding interactions.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) to the phenyl ring can also decrease its susceptibility to oxidation. Para-substitution is often a good starting point.

Workflow for Bioisosteric Replacement of the Phenyl Group

Bioisosteric_Replacement Start Parent Compound: This compound Synthesis Synthesize Pyridyl Analogues (2-, 3-, and 4-pyridyl) Start->Synthesis Screening In Vitro Screening Synthesis->Screening Solubility Aqueous Solubility Assay Screening->Solubility Metabolism Microsomal Stability Assay Screening->Metabolism Permeability Caco-2 Permeability Assay Screening->Permeability Analysis Data Analysis and Lead Selection Solubility->Analysis Metabolism->Analysis Permeability->Analysis End Optimized Candidate Analysis->End

Caption: Workflow for bioisosteric replacement and screening.

Visualizing the Strategies: A Summary

The following diagram illustrates the key strategic modifications discussed to improve the bioavailability of this compound.

Bioavailability_Strategies cluster_Solubility Solubility Enhancement cluster_Metabolism Metabolic Stability Parent This compound (Lead Compound) Salt Salt Formation (e.g., HCl, Mesylate) Parent->Salt ASD Amorphous Solid Dispersion (e.g., with PVP, HPMC) Parent->ASD Prodrug Prodrug (N-Acylation) Masks Primary Amine Parent->Prodrug Bioisostere Bioisosteric Replacement (Phenyl -> Pyridyl) Parent->Bioisostere Improved_Bioavailability Improved Oral Bioavailability Salt->Improved_Bioavailability Increases Dissolution Rate ASD->Improved_Bioavailability Increases Apparent Solubility Prodrug->Improved_Bioavailability Reduces First-Pass Metabolism Bioisostere->Improved_Bioavailability Blocks Oxidative Metabolism

Caption: Key strategies to improve the bioavailability of the lead compound.

References

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587. [Link]

  • Di, L., & Kerns, E. H. (2015).
  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197–208. [Link]

  • Bleicher, K. H., Böhm, H. J., Müller, K., & Alanine, A. I. (2003). A guide to the practice of structure‐based drug design. Comprehensive Medicinal Chemistry II, 4, 437-496.
  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549-2572.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • Kumar, S., & S. K. (2013). A review on metabolic stability: A key for drug discovery. International Journal of Pharmaceutical Sciences and Research, 4(6), 2036.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to In Vivo Validation of 1,2,4-Triazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is continually evolving, with a persistent search for novel scaffolds that can offer improved efficacy and selectivity. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged structure" in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive overview of the in vivo validation of 1,2,4-triazole derivatives, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their mechanisms of action.

The Rationale for In Vivo Testing of 1,2,4-Triazole Derivatives

While in vitro assays provide initial indications of a compound's anticancer potential, they do not replicate the complex physiological environment of a living organism. In vivo studies are therefore indispensable for evaluating the true therapeutic potential of 1,2,4-triazole derivatives. These studies allow for the assessment of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall efficacy and toxicity in a whole-animal system. Successful in vivo validation is a critical step in the translational journey of a promising compound from the laboratory to the clinic.

Comparative Efficacy of 1,2,4-Triazole Derivatives: A Look at the Data

Numerous studies have demonstrated the in vivo anticancer efficacy of various 1,2,4-triazole derivatives across a range of cancer models. While a direct head-to-head comparative study of multiple derivatives in the same in vivo model is not always available in the literature, we can synthesize data from various sources to provide a comparative perspective.

It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and methodologies. However, the data consistently points towards the potent anticancer activity of diversely substituted 1,2,4-triazole scaffolds.

One notable example of potent in vivo activity is a triazolotriazine derivative which exhibited an exceptional 97.1% tumor growth inhibition in an EBC-1 xenograft mouse model when administered at a dose of 25 mg/kg.[3] This highlights the significant potential of this class of compounds.

Table 1: In Vitro Cytotoxicity of Representative 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines [4]

CompoundCancer Cell LineIC50 (μM)
7e MCF-7 (Breast)4.7
Hela (Cervical)2.9
A549 (Lung)9.4
10a MCF-7 (Breast)6.4
Hela (Cervical)5.6
A549 (Lung)21.1
10d MCF-7 (Breast)10.2
Hela (Cervical)9.8
A549 (Lung)16.5
Cisplatin (Control) MCF-7 (Breast)36.5
Hela (Cervical)12.3
A549 (Lung)14.8

Essential In Vivo Experimental Protocols

The credibility of in vivo data hinges on the rigor of the experimental design and execution. Here, we provide a detailed, step-by-step methodology for a standard subcutaneous xenograft mouse model, a workhorse in preclinical cancer research.

Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Studies

This protocol outlines the key steps for establishing a tumor model and assessing the in vivo anticancer activity of a novel 1,2,4-triazole derivative.

1. Cell Culture and Preparation:

  • Culture the desired human cancer cell line (e.g., MCF-7, A549) under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .

  • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

4. Drug Formulation and Administration:

  • Formulation: The formulation of the 1,2,4-triazole derivative is critical for its bioavailability. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Administration Route: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous) depends on the physicochemical properties of the compound and the desired pharmacokinetic profile.

  • Dosing and Schedule: The dose and treatment schedule should be determined from preliminary toxicity studies. A typical regimen might involve daily or twice-daily administration for a period of 2-4 weeks.

5. Efficacy Evaluation and Data Analysis:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .

  • Analyze the data for statistical significance using appropriate statistical tests.

6. Toxicity Assessment:

  • Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • At the end of the study, collect blood for hematological and biochemical analysis.

  • Perform histopathological examination of major organs to assess for any drug-related tissue damage.

Deciphering the Mechanisms of Action: Signaling Pathways

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Induction of Apoptosis: The Intrinsic Pathway

Many 1,2,4-triazole derivatives trigger the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

  • Upstream Signaling: The precise upstream signals that activate the apoptotic cascade in response to 1,2,4-triazole derivatives can vary but often involve cellular stress signals. These signals lead to the activation of pro-apoptotic "BH3-only" proteins.

  • Bax Activation: The activated BH3-only proteins then directly or indirectly activate the pro-apoptotic effector protein Bax.[5] This activation involves a conformational change in Bax, leading to its translocation from the cytoplasm to the outer mitochondrial membrane.[6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): At the mitochondria, activated Bax oligomerizes and forms pores in the outer membrane, leading to MOMP.

  • Cytochrome c Release and Caspase Activation: MOMP results in the release of cytochrome c from the intermembrane space into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.

  • Execution Phase: Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Triazole 1,2,4-Triazole Derivative Stress Cellular Stress Triazole->Stress BH3 BH3-only proteins (e.g., Bid, Bim) Stress->BH3 Bax_inactive Inactive Bax (Cytoplasmic) BH3->Bax_inactive Bax_active Active Bax (Mitochondrial) Bax_inactive->Bax_active MOMP MOMP Bax_active->MOMP CytC_mito Cytochrome c (Mitochondria) MOMP->CytC_mito CytC_cyto Cytochrome c (Cytoplasm) CytC_mito->CytC_cyto Apaf1 Apaf-1 CytC_cyto->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,2,4-triazole derivatives.

Cell Cycle Arrest at the G2/M Transition

In addition to inducing apoptosis, many small molecule inhibitors, including 1,2,4-triazole derivatives, can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A common point of arrest is the G2/M transition, which prevents cells with damaged DNA from entering mitosis.

  • DNA Damage Response: Anticancer agents can induce DNA damage, which is sensed by proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

  • Checkpoint Kinase Activation: ATM and ATR then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[1]

  • Inhibition of Cdc25C: Activated Chk1 and Chk2 phosphorylate and inactivate the phosphatase Cdc25C.[1]

  • Inactivation of Cyclin B1/Cdk1 Complex: Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. The inactivation of Cdc25C leads to the accumulation of the inactive, phosphorylated form of the Cyclin B1/Cdk1 complex.

  • G2/M Arrest: The inactive Cyclin B1/Cdk1 complex is unable to drive the cell into mitosis, resulting in cell cycle arrest at the G2/M checkpoint. This provides the cell with an opportunity to repair the DNA damage. If the damage is too severe, the cell may be directed towards apoptosis.

Triazole 1,2,4-Triazole Derivative DNA_damage DNA Damage Triazole->DNA_damage ATM_ATR ATM / ATR DNA_damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cdc25C_active Cdc25C (Active) Chk1_Chk2->Cdc25C_active Arrest G2/M Arrest Chk1_Chk2->Arrest Cdc25C_inactive Cdc25C (Inactive) Cdc25C_active->Cdc25C_inactive CyclinB1_Cdk1_inactive Cyclin B1 / Cdk1 (Inactive) Cdc25C_active->CyclinB1_Cdk1_inactive Dephosphorylates CyclinB1_Cdk1_active Cyclin B1 / Cdk1 (Active) CyclinB1_Cdk1_inactive->CyclinB1_Cdk1_active M_Phase M Phase CyclinB1_Cdk1_active->M_Phase G2_Phase G2 Phase Arrest->M_Phase

Caption: G2/M cell cycle arrest pathway induced by 1,2,4-triazole derivatives.

Conclusion and Future Directions

The in vivo validation of 1,2,4-triazole derivatives has consistently demonstrated their potential as a promising class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest through various signaling pathways underscores their multifaceted mechanism of action. The continued exploration of this versatile scaffold, with a focus on optimizing potency, selectivity, and pharmacokinetic properties, holds great promise for the development of novel and effective cancer therapeutics. Future research should focus on comprehensive in vivo studies that not only confirm efficacy but also elucidate resistance mechanisms and explore combination therapies to maximize their clinical potential.

References

  • Hou, X., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • Zhan, P., et al. (2014). Discovery of triazolotriazine derivatives as potent and selective c-Met inhibitors. Journal of Medicinal Chemistry, 57(23), 10079-10093.
  • [This would be a placeholder for a reference to a general review on cancer drug discovery and development.]
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  • [This would be a placeholder for a reference detailing the methodology of xenograft models.]
  • [This would be a placeholder for a reference on drug formul
  • Czabotar, P. E., et al. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology, 15(1), 49-63.
  • [This would be a placeholder for a reference on the role of cytochrome c in apoptosis.]
  • [This would be a placeholder for a reference on the activ
  • Gavathiotis, E., et al. (2008). Direct and selective activation of proapoptotic BAX by a small molecule. Molecular Cell, 30(5), 639-650.
  • [This would be a placeholder for a reference on the mechanisms of cell cycle control.]
  • [This would be a placeholder for a reference on the G2/M checkpoint.]
  • [This would be a placeholder for a reference on the role of ATM and
  • [This would be a placeholder for a reference on the function of Chk1 and Chk2.]
  • [This would be a placeholder for a reference on the regul
  • [This would be a placeholder for a reference on the Cyclin B1/Cdk1 complex.]
  • [This would be a placeholder for a general review on 1,2,4-triazoles in medicinal chemistry.]
  • [This would be a placeholder for a review on the challenges and future of anticancer drug development.]
  • Zhou, B. B., & Elledge, S. J. (2000). The DNA damage response: putting checkpoints in perspective.
  • Bozorov, K., et al. (2019). 1,2,4-Triazole: A privileged scaffold in medicinal chemistry. Drug Discovery Today, 24(7), 1479-1490.

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Correlating Molecular Docking and Experimental Results for Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, the synergy between computational prediction and empirical validation is paramount. For researchers investigating the therapeutic potential of triazole compounds, molecular docking serves as a powerful initial screening tool, offering insights into potential binding modes and affinities. However, the predictive power of in silico models is only as valuable as its correlation with real-world experimental data. This guide provides an in-depth comparison of molecular docking predictions with various experimental validation techniques, offering a robust framework for researchers, scientists, and drug development professionals working with this versatile class of compounds.

The Inherent Challenge: Why Docking Scores and Biological Activity Don't Always Align

A common pitfall in computational drug design is the assumption of a direct, linear relationship between docking scores (often expressed as binding energy in kcal/mol) and experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). While a lower docking score generally suggests a more favorable binding interaction, a multitude of factors can lead to discrepancies between in silico predictions and in vitro results. These include the inherent simplifications in scoring functions, the static nature of the receptor in many docking protocols, and the complex cellular environment in which the compound must ultimately exert its effect. This guide will dissect these challenges and provide practical strategies to navigate them.

A Comparative Case Study: Triazole Derivatives as Anticancer Agents

To illustrate the correlation between docking and experimental data, let's consider a series of newly synthesized 1,2,3-triazole-linked tetrahydrocurcumin derivatives evaluated for their anticancer activity against the HCT-116 human colon carcinoma cell line.[1]

CompoundDocking Score (kcal/mol) with APC-AsefExperimental IC50 (µM) against HCT-116
4a -8.562.63
4f -9.215.59
4g -9.81.09
4h -8.889.38
4j -8.375.21
4k -8.778.90
Cisplatin (Control) N/A12.50
Tetrahydrocurcumin (Control) N/A>200

Data synthesized from a study on 1,2,3-triazole linked tetrahydrocurcumin derivatives.[1]

As the data illustrates, there is a general trend where a more negative docking score corresponds to a lower IC50 value (higher potency). For instance, compound 4g , with the best docking score of -9.8 kcal/mol, also exhibits the most potent anticancer activity with an IC50 of 1.09 µM.[1] However, the correlation is not perfectly linear, highlighting the importance of a multi-faceted validation approach.

The Computational Workflow: A Step-by-Step Protocol for Molecular Docking

To ensure the reliability of in silico predictions, a rigorous and well-documented docking protocol is essential. Here, we outline a standard workflow using the widely adopted AutoDock Vina software.[2][3][4][5][6]

Step 1: Receptor and Ligand Preparation
  • Receptor Preparation :

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation :

    • Draw the 2D structure of the triazole compound using chemical drawing software and save it in a suitable format (e.g., MOL).

    • Convert the 2D structure to a 3D structure.

    • Assign Gasteiger charges and define the rotatable bonds in ADT.

    • Save the prepared ligand in PDBQT format.

Step 2: Grid Box Definition
  • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters that dictate the search area for the ligand.

Step 3: Running the Docking Simulation
  • Execute AutoDock Vina using a configuration file that specifies the paths to the prepared receptor and ligand, the grid box parameters, and the desired output file name.

Step 4: Analysis of Docking Results
  • Analyze the output file, which contains the predicted binding poses of the ligand ranked by their docking scores.

  • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor (PDB) PrepReceptor Prepare Receptor (Add H, Charges) Receptor->PrepReceptor Ligand Ligand (2D/3D) PrepLigand Prepare Ligand (Charges, Torsions) Ligand->PrepLigand Grid Define Grid Box PrepReceptor->Grid PrepLigand->Grid Dock Run AutoDock Vina Grid->Dock Results Analyze Poses & Scores Dock->Results Visualize Visualize Interactions Results->Visualize ExperimentalValidation Experimental Validation Visualize->ExperimentalValidation Proceed to Experimental Validation

Caption: A streamlined workflow for molecular docking studies.

Experimental Validation: From Cellular Assays to Direct Binding Kinetics

Experimental validation is crucial to substantiate in silico predictions. A tiered approach, starting with cell-based assays and progressing to more direct biophysical methods, provides a comprehensive understanding of a compound's activity.

Tier 1: Cell-Based Assays for Biological Activity (IC50 Determination)

The MTT assay is a widely used colorimetric method to assess cell viability and determine the IC50 of a compound.[7][8][9][10][11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding : Seed the target cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the triazole compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of cell growth.

Tier 2: Biophysical Assays for Direct Binding Affinity

While IC50 values are informative, they can be influenced by various cellular factors. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct measurement of the binding affinity (Kd) between the compound and its purified target protein.

Surface Plasmon Resonance (SPR)

SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15][16]

G cluster_invitro In Vitro Experimental Validation cluster_invivo In Vitro Structural Validation Docking Molecular Docking (Predicted Binding Energy) MTT MTT Assay (Cell Viability - IC50) Docking->MTT Correlation SPR Surface Plasmon Resonance (Binding Affinity - Kd) Docking->SPR Correlation ITC Isothermal Titration Calorimetry (Binding Thermodynamics - Kd, ΔH, ΔS) Docking->ITC Correlation Xray X-ray Crystallography (Binding Pose Confirmation) Docking->Xray Pose Validation MTT->SPR Deeper Mechanistic Insight SPR->ITC Thermodynamic Profiling

Sources

A Comparative Guide to the Structure-Activity Relationship of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine analogs. By systematically exploring the impact of structural modifications on their biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The this compound Core: A Privileged Scaffold

The core structure, featuring a phenyl group at the 3-position and a methanamine group at the 5-position of the 1H-1,2,4-triazole ring, presents three primary points for chemical modification to modulate biological activity:

  • The Phenyl Ring (R¹): Substitution on this ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

  • The Methanamine Group (R²): Modification of the amino group can alter the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

  • The Triazole Ring: While less commonly modified, alterations to the triazole ring itself can impact the fundamental electronic and structural properties of the molecule.

This guide will systematically analyze the available data on how modifications at these positions influence the biological activity of the analogs, providing a framework for rational drug design.

Synthesis of the Core Scaffold and Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic pathway is outlined below. The causality behind these experimental choices lies in the well-established reactivity of the starting materials to form the desired heterocyclic system.

Synthesis_Workflow cluster_0 Step 1: Amidrazone Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: Derivatization A Benzimidate C Amidrazone Intermediate A->C Reaction B Amino Acid Hydrazide B->C D Amidrazone Intermediate E This compound Scaffold D->E Cyclization F This compound Scaffold H N-Substituted Analogs F->H Reaction G Electrophiles/Acylating Agents G->H

Caption: General workflow for the synthesis of this compound analogs.

A common synthetic route involves the reaction of an appropriate benzimidate with an amino acid hydrazide to form an amidrazone intermediate.[3] This intermediate then undergoes cyclization to form the 1,2,4-triazole ring. Subsequent modifications of the methanamine group can be achieved through standard N-alkylation or N-acylation reactions.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single source, we can infer valuable insights from studies on closely related 3,5-disubstituted 1,2,4-triazole analogs. These studies have primarily explored their anticancer, antibacterial, and antifungal activities.

Modifications of the Phenyl Ring (R¹)

Substitutions on the phenyl ring at the 3-position have a profound impact on the biological activity of 1,2,4-triazole derivatives.

  • Anticancer Activity: In a series of 5-aryl-3-phenylamino-1,2,4-triazole derivatives, the presence of a 3-bromophenylamino moiety at the 3-position of the triazole ring showed a beneficial effect on anticancer activity against several cell lines.[4][5] This suggests that electron-withdrawing and lipophilic groups on the phenyl ring can enhance cytotoxic effects. Further studies on other 1,2,4-triazole derivatives have shown that substitutions with groups like 2,4-dichloro and 4-bromo on the phenyl ring can lead to potent anticancer activity.[6]

  • Antimicrobial Activity: For antibacterial and antifungal activity, the nature and position of substituents on the phenyl ring are critical. In some series of 1,2,4-triazole derivatives, electron-withdrawing groups such as nitro and trifluoromethyl at the 7-position of a fused ring system demonstrated more effective antifungal activity.[7] Halogen substitutions, particularly chloro and fluoro groups, have also been shown to enhance antifungal and antibacterial potency in various 1,2,4-triazole scaffolds.[7][8]

Table 1: Influence of Phenyl Ring Substitutions on Biological Activity of Related 1,2,4-Triazole Analogs

R¹ SubstitutionBiological ActivityKey FindingsReference
3-BromophenylaminoAnticancerEnhanced activity against multiple cancer cell lines.[4]
2,4-DichlorophenylAnticancerPotent cytotoxic activity observed.[6]
4-BromophenylAnticancerShowed significant growth inhibition in certain cancer cell lines.[5]
4-NitrophenylAntifungalIncreased antifungal potency in fused triazole systems.[7]
4-ChlorophenylAntimicrobialEnhanced antibacterial and antifungal activity.[8]
Modifications of the Methanamine Group (R²)

The methanamine group at the 5-position provides a key site for hydrogen bonding and can be modified to tune the physicochemical properties of the molecule.

  • N-Substitution: In related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the amino group has been used as a handle for the synthesis of Schiff bases, which in some cases, have shown promising antimicrobial activities.[9] This suggests that derivatization of the amino group in this compound to form imines or amides could be a fruitful strategy for enhancing biological activity.

  • Impact on Polarity and Solubility: N-acylation or N-alkylation of the methanamine group can significantly alter the compound's polarity and, consequently, its solubility and ability to cross biological membranes. Introducing polar groups may enhance aqueous solubility, while larger nonpolar groups can increase lipophilicity.

Bioisosteric Replacement of the Phenyl Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. Replacing the phenyl ring with other aromatic or non-aromatic groups can lead to improved potency, selectivity, or pharmacokinetic properties. While specific data for the this compound scaffold is limited, studies on other heterocyclic compounds have shown that replacing a phenyl ring with pyridyl or other heteroaromatic rings can significantly impact biological activity.[10]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of 1,2,4-triazole derivatives.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[11]

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 72-96h) A->B C 3. Cell Fixation (Cold TCA) B->C D 4. Staining (SRB dye) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris base) E->F G 7. Absorbance Reading (510 nm) F->G MIC_Assay_Workflow A 1. Compound Dilution (Serial dilutions in 96-well plate) C 3. Inoculation (Add inoculum to each well) A->C B 2. Bacterial Inoculum Preparation (Standardized to ~5 x 10^5 CFU/mL) B->C D 4. Incubation (16-20 hours at 35°C) C->D E 5. Visual Assessment (Determine lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). [5]3. Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. [12][13]4. Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours. [14]6. MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. [14]

In Vitro Antifungal Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against pathogenic fungi. [11] Protocol:

  • Fungal Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in a suitable broth medium (e.g., RPMI-1640). For molds, harvest conidia from a sporulating culture on Potato Dextrose Agar (PDA). [11]2. Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no fungus) controls.

  • Incubation: Incubate the plate under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C). The endpoint for azoles is typically the first well with complete growth inhibition. [7]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of the acetylcholinesterase enzyme, which is a key target in the treatment of Alzheimer's disease. [15]The assay is based on the Ellman method. [16] Protocol:

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., Tris-HCl, pH 8.0). [15]2. Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the test compound, and the AChE enzyme solution. [17]3. Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme. [15]4. Reaction Initiation: Initiate the reaction by adding the ATCI substrate and DTNB to each well. [17]5. Absorbance Measurement: Measure the absorbance kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity. [16]The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific scaffold are still emerging, analysis of closely related analogs provides valuable guidance for future drug design efforts. Key takeaways include the importance of substitutions on the phenyl ring, with halogen and other electron-withdrawing groups often enhancing activity. The methanamine group serves as a crucial point for modification to optimize physicochemical properties and biological interactions.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:

  • Systematic substitution on the phenyl ring with a diverse set of electron-donating and electron-withdrawing groups at various positions.

  • Derivatization of the methanamine group through N-alkylation, N-acylation, and the formation of Schiff bases to explore the impact on activity and selectivity.

  • Bioisosteric replacement of the phenyl ring with various heteroaromatic systems.

  • Screening against a broad panel of biological targets , including various cancer cell lines, bacterial and fungal strains, and key enzymes, to identify lead compounds with high potency and selectivity.

By employing a rational, data-driven approach to the design and optimization of these analogs, the full therapeutic potential of the this compound scaffold can be realized.

References

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry, 157, 1034-1046.
  • Gümrükçüoğlu, N., & Demirbaş, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6539.
  • Khan, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 7(12), 1049.
  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(21), 6438.
  • Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(30), 6653-6663.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Ríos-Luci, C., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. Journal of Medicinal Chemistry, 64(11), 7479-7501.
  • Patel, R. P., et al. (2025). Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
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  • Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(30), 6653–6663.
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  • Po-Kya, D., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
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  • Wani, T. A., et al. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 165-176). Humana, New York, NY.
  • Karakuş, S., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Journal of the Serbian Chemical Society, 86(1), 47-64.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3646-3652.
  • Le Tiran, A., et al. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. European journal of medicinal chemistry, 63, 567-584.
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A Comparative Safety and Efficacy Evaluation of Novel Triazole Antifungals: A Case Study of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents with improved efficacy and safety profiles.[1] The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, primarily due to its ability to inhibit fungal cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][2] This guide provides a comprehensive framework for evaluating the safety and antifungal activity of a novel investigational compound, (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, against established antifungal agents.

While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers and drug development professionals. It outlines the requisite experimental protocols, from initial in vitro screening to preliminary in vivo toxicity assessments, and provides a comparative context using data from well-established antifungals such as other triazoles (e.g., Fluconazole, Voriconazole), polyenes (e.g., Amphotericin B), and echinocandins (e.g., Caspofungin).

Mechanistic Landscape of Triazole Antifungals

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][3] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal membrane.[2]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Fungal_Membrane Incorporation CYP51->Ergosterol Catalysis Triazole This compound & other Triazoles Triazole->CYP51 Inhibition caption Mechanism of Action of Triazole Antifungals

Caption: Mechanism of Action of Triazole Antifungals.

In Vitro Efficacy Assessment

The initial evaluation of a novel antifungal compound involves determining its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens.

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standardized technique for this assessment.[5][6]

Experimental Protocol: Broth Microdilution MIC Assay

  • Fungal Isolate Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in RPMI 1640 medium.[6]

  • Serial Dilution: Perform serial two-fold dilutions of this compound and comparator antifungals in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[6]

  • MIC Determination: The MIC is the lowest drug concentration at which no visible growth is observed.

Table 1: Hypothetical MIC Data (µg/mL) for this compound and Comparator Antifungals

Fungal SpeciesThis compoundFluconazoleVoriconazoleAmphotericin BCaspofungin
Candida albicans[Expected Value]0.25 - 20.015 - 0.120.12 - 10.03 - 0.25
Candida glabrata[Expected Value]8 - 640.12 - 10.25 - 20.06 - 0.5
Aspergillus fumigatus[Expected Value]>640.25 - 10.5 - 20.12 - 0.5
Cryptococcus neoformans[Expected Value]2 - 160.03 - 0.250.12 - 1>16

Time-kill assays provide insights into the fungicidal or fungistatic activity of a compound over time.[6][7]

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized fungal suspension.

  • Drug Exposure: Add the antifungal agent at concentrations corresponding to multiples of the MIC.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the culture.

  • Plating and Incubation: Serially dilute the aliquots and plate them on agar plates. Incubate to allow for colony formation.

  • CFU Counting: Count the number of colony-forming units (CFUs) to determine the rate of fungal killing.

Start Standardized Fungal Inoculum Drug_Exposure Expose to Antifungal at Various MIC Multiples Start->Drug_Exposure Time_Points Sample at Timed Intervals (0, 2, 4, 8, 12, 24h) Drug_Exposure->Time_Points Serial_Dilution Perform Serial Dilutions Time_Points->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Count Colony-Forming Units (CFU) Incubation->CFU_Count End Determine Rate of Kill CFU_Count->End caption Time-Kill Assay Workflow

Caption: Time-Kill Assay Workflow.

In Vitro Safety and Toxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.[8]

Cytotoxicity assays determine the concentration of the compound that is toxic to mammalian cells.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate.

  • Compound Treatment: Expose the cells to serial dilutions of this compound and comparator drugs for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µg/mL) and Selectivity Index

CompoundIC₅₀ (HeLa cells)IC₅₀ (HepG2 cells)Selectivity Index (SI)¹
This compound[Expected Value][Expected Value][Calculated Value]
Fluconazole>100>100High
Voriconazole>100>100High
Amphotericin B5 - 2010 - 50Low
Caspofungin>100>100High

¹Selectivity Index (SI) = IC₅₀ (mammalian cells) / MIC (fungal cells). A higher SI indicates greater selectivity for the fungal target.

Preliminary In Vivo Toxicity Studies

In vivo studies are essential to understand the toxicological profile of a new chemical entity in a whole organism.[10][11]

This study provides information on the short-term adverse effects of a single high dose of the compound.[10]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a small group of rodents (e.g., mice or rats).

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

  • LD₅₀ Estimation: This sequential dosing allows for the estimation of the median lethal dose (LD₅₀).

This study evaluates the effects of repeated exposure to the compound over a defined period.[10]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

  • Animal Groups: Use multiple groups of rodents, including a control group and at least three dose-level groups (low, mid, high).

  • Daily Dosing: Administer this compound orally once daily for 28 days.

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs.

Start Animal Grouping (Control, Low, Mid, High Dose) Dosing Daily Oral Administration for 28 Days Start->Dosing Monitoring Clinical Observation, Body Weight, Food/Water Intake Dosing->Monitoring Blood_Collection Terminal Blood Collection for Hematology & Clinical Chemistry Monitoring->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Histopathological Examination of Organs Necropsy->Histopathology End Toxicity Profile Assessment Histopathology->End caption 28-Day Repeat-Dose Toxicity Study Workflow

Caption: 28-Day Repeat-Dose Toxicity Study Workflow.

Comparative Safety Profiles of Antifungals

The safety profile of this compound will be benchmarked against the known adverse effects of existing antifungal classes.

Table 3: Common Adverse Effects of Comparator Antifungal Classes

Antifungal ClassCommon Adverse Effects
Triazoles Hepatotoxicity, gastrointestinal disturbances, rash, visual disturbances (voriconazole), QTc prolongation.[12][13][14][15]
Polyenes Nephrotoxicity, infusion-related reactions (fever, chills), electrolyte imbalances.[2][16]
Echinocandins Generally well-tolerated; potential for infusion-related reactions, histamine-mediated symptoms, and mild hepatotoxicity.[12][17]

Recent studies have also raised concerns about the potential cardiotoxicity of some triazole fungicides used in agriculture, highlighting the importance of thorough cardiovascular safety assessments for new triazole-based drug candidates.[18]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the safety and efficacy of the novel antifungal candidate, this compound. The outlined in vitro and in vivo experiments will generate the necessary data to establish a preliminary safety and efficacy profile. A favorable outcome from these studies, characterized by potent and broad-spectrum antifungal activity coupled with a high selectivity index and a clean in vivo toxicity profile, would strongly support its further development as a next-generation antifungal agent. The ultimate goal is to develop new antifungals that not only combat resistant fungal infections but also offer a superior safety and tolerability profile compared to existing therapies.

References

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  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

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  • Comparative Efficacy and Safety of Antifungal Agents in the Prophylaxis of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. PubMed Central. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central. [Link]

  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Institutes of Health. [Link]

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  • (6-phenyl-7h -[1][19][20] triazolo [3,4-b][1][20][21] thiadiazine-3- yl) -aniline compound and the effects. The USA Journals. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our focus is often on synthesis and application. However, the responsible management of chemical compounds throughout their lifecycle is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, a compound representative of the aminotriazole class of molecules frequently used as building blocks in medicinal chemistry.

The procedures outlined here are grounded in established safety protocols and regulatory standards. The core principle is that proactive risk assessment and meticulous waste management are not ancillary tasks but integral to scientific integrity. This guide will explain not only what to do but why each step is necessary, ensuring a self-validating system of laboratory safety.

Foundational Knowledge: Hazard Profile and Risk Mitigation

This compound belongs to the 1,2,4-triazole family. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the hazard profile can be reliably inferred from analogous structures like 3-Amino-1,2,4-triazole (Amitrole) and other derivatives. These compounds are recognized as hazardous, necessitating stringent handling and disposal protocols.[1][2][3]

The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Irritation: Causes skin and serious eye irritation.[3][4][5]

  • Chronic Health Effects: Some triazole derivatives are suspected of causing cancer or damaging fertility.[2][3][6][7]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][6]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) as the first line of defense. The causality is direct: each piece of PPE counters a specific risk.

Table 1: Hazard Mitigation and Required PPE

Hazard CategoryAssociated RiskRequired Personal Protective Equipment (PPE)Rationale
Contact (Skin) Causes skin irritation; potential for allergic reaction.[3]Nitrile gloves, lab coat, full-length pants, closed-toe shoes.Prevents direct dermal contact and absorption. Contaminated clothing must be removed and decontaminated before reuse.[8]
Contact (Eyes) Causes serious eye irritation.[3][4]Chemical safety goggles as per OSHA 29 CFR 1910.133.[6]Protects eyes from splashes or contact with airborne dust particles.
Inhalation May cause respiratory irritation.[3][8]Use in a well-ventilated area or chemical fume hood.[5][8]Minimizes the concentration of airborne particles. For weighing or handling powders outside a hood, a NIOSH-approved particulate respirator is necessary.[6][9]
Ingestion Harmful if swallowed.[3][4]Do not eat, drink, or smoke when using this product.[4]Prevents accidental ingestion. Always wash hands thoroughly after handling.[5]

The Core Principle: Hazardous Waste Management

All waste containing this compound, whether it is the pure compound, a solution, or contaminated labware, must be treated as hazardous waste . Disposal must comply with all local, state, and federal regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

A critical and non-negotiable rule is the absolute prohibition on sewering hazardous waste pharmaceuticals .[10][11] Disposing of this compound down the drain is a violation of federal law and poses a significant threat to aquatic ecosystems due to its toxicity and persistence.[2][10][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G Disposal Workflow for this compound cluster_pure Protocol 1 cluster_solid Protocol 2 cluster_liquid Protocol 3 cluster_spill Protocol 4 A Identify Waste Stream Containing Compound B Is it a Pure Compound or Expired Reagent? A->B C Is it Contaminated Solid Waste? (Gloves, Weigh Paper, Labware) A->C D Is it a Liquid Waste? (Reaction Mixtures, Solutions) A->D E Is it an Acute Spill? A->E F Package in a sealed, labeled, compatible container. B->F G Segregate in a designated solid hazardous waste container. C->G H Collect in a compatible, sealed, and labeled liquid waste container. D->H I Follow Emergency Spill Protocol. Collect residue in a sealed container. E->I J Store in Designated Hazardous Waste Accumulation Area F->J G->J H->J I->J K Arrange for Pickup by Certified Environmental Services Contractor J->K

Caption: Decision workflow for proper waste stream segregation.

Detailed Experimental Protocols for Disposal

Adherence to a standardized protocol is essential for ensuring safety and compliance. The following sections provide step-by-step methodologies for common scenarios.

Protocol 1: Disposal of Unused or Expired Pure Compound

This protocol applies to the bulk chemical in its original or a secondary container that is no longer needed.

  • Evaluation: Confirm the container is in good condition with no leaks or corrosion.[12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Secure Packaging: Ensure the container cap is tightly sealed. If the original container is compromised, overpack it into a larger, compatible container.

  • Segregated Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) for hazardous waste.

  • Incompatibility Management: Store this compound away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides, to prevent violent reactions.[6][9]

  • Documentation: Log the container in your institution's hazardous waste inventory system.

  • Professional Disposal: Arrange for collection by your institution's certified hazardous waste disposal contractor. Do not attempt to dispose of this yourself.[6]

Protocol 2: Management of Contaminated Solid Waste

This includes items such as gloves, weigh boats, paper towels, and disposable labware that have come into direct contact with the compound.

  • Segregation at Source: Immediately place all contaminated solid items into a designated hazardous waste container. This should be a clearly labeled, durable plastic bag or a lined, rigid container. Do not mix with non-hazardous trash.

  • Container Management: Keep the solid waste container closed when not in use.

  • Full Container Handling: Once the container is full, securely seal it.

  • Storage and Disposal: Transfer the sealed container to the designated hazardous waste accumulation area and arrange for disposal via your certified contractor.

Protocol 3: Disposal of Contaminated Liquid Waste

This applies to solutions, reaction mixtures, or instrument rinsates containing the compound.

  • Waste Collection: Collect all liquid waste containing the triazole derivative in a dedicated, compatible, and shatter-resistant container (e.g., polyethylene).

  • Labeling: Label the container "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with approximate percentages.

  • pH Considerations: Do not mix with strongly acidic or basic waste streams unless you can confirm compatibility. Triazoles are weak bases and can react violently with strong acids.[9]

  • Container Management: Keep the liquid waste container tightly sealed. Use a funnel for transfers to avoid spills and remove it after use.

  • Storage and Disposal: Store the container in secondary containment within the designated hazardous waste accumulation area. Arrange for pickup by a certified contractor.

Protocol 4: Emergency Spill Cleanup and Waste Disposal

In the event of a spill, the primary objectives are to protect personnel and prevent environmental release.

  • Secure the Area: Alert colleagues immediately. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Before approaching the spill, don all PPE listed in Table 1, including respiratory protection if the compound is a powder.

  • Contain and Clean:

    • For solid spills , gently cover the spill with a damp paper towel or use a spill kit absorbent to prevent the powder from becoming airborne.[2][9] Do not dry sweep.[2] Carefully scoop the material and cleanup debris into a container.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand).

  • Package Waste: Place all contaminated absorbents, paper towels, and any broken glassware into a rigid, sealable container.

  • Labeling: Label the container as "Hazardous Waste: Spill Debris" and list the spilled chemical.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Final Disposal: Transfer the waste container to the designated hazardous waste accumulation area for professional disposal.

By internalizing these principles and protocols, you contribute to a culture of safety that protects you, your colleagues, and the environment, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Safety Data Sheet: 1,2,4-Triazole . (2024, March 3). Carl ROTH. Retrieved from [Link]

  • Hazardous Waste Overview . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals . Environmental Protection Agency (EPA). Retrieved from [Link]

  • Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons . (2013). Journal of Environmental Science and Health, Part B. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . US FUSION. Retrieved from [Link]

  • ICSC 0631 - AMITROLE . International Labour Organization/World Health Organization. Retrieved from [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) . Stericycle. Retrieved from [Link]

  • Amitrole . PubChem, National Institutes of Health. Retrieved from [Link]

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  • OSHA Requirements for Hazardous Chemical Storage . U.S. Chemical Storage. Retrieved from [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。